Verucerfont
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-7-18(22-24-15(5)27-30-22)25-19-11-13(3)23-21-20(14(4)26-28(19)21)17-9-8-16(29-6)10-12(17)2/h8-11,18,25H,7H2,1-6H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHVAUKFLBBZFJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C)NC2=CC(=NC3=C(C(=NN23)C)C4=C(C=C(C=C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC(=NO1)C)NC2=CC(=NC3=C(C(=NN23)C)C4=C(C=C(C=C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032013 | |
| Record name | Verucerfont | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885220-61-1 | |
| Record name | Verucerfont | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885220-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verucerfont [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885220611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verucerfont | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Verucerfont | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-3-[2-methyl-4-(methyloxy)phenyl]-N-[(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERUCERFONT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X60608B091 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Verucerfont: A Technical Guide to its Mechanism of Action as a Corticotropin-Releasing Factor Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verucerfont (also known as GSK-561,679 or NBI-77860) is a potent and selective, orally bioavailable, non-peptide small molecule antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed by GlaxoSmithKline and Neurocrine Biosciences, it has been investigated for the treatment of stress-related disorders, including alcoholism and anxiety. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, effects on downstream signaling pathways, and its pharmacological profile. The document includes a compilation of quantitative data, detailed experimental methodologies for key preclinical and clinical studies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the CRF System and the Role of CRF1 Receptors
Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the neuroendocrine, autonomic, and behavioral responses to stress. It is the primary activator of the hypothalamic-pituitary-adrenal (HPA) axis. Upon release from the paraventricular nucleus of the hypothalamus, CRF binds to its receptors on the anterior pituitary gland, stimulating the synthesis and secretion of adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, such as cortisol in humans.
There are two main subtypes of CRF receptors, CRF1 and CRF2, which are G-protein coupled receptors (GPCRs). The CRF1 receptor is the predominant subtype in the anterior pituitary and various brain regions associated with stress and anxiety, including the amygdala and prefrontal cortex. Overactivity of the CRF/CRF1 system has been implicated in the pathophysiology of a range of stress-related psychiatric and medical conditions. Consequently, antagonism of the CRF1 receptor has been a key therapeutic strategy for the development of novel treatments for these disorders.
Molecular Mechanism of Action of this compound
This compound exerts its pharmacological effects by acting as a competitive antagonist at the CRF1 receptor. By binding to the receptor, it prevents the endogenous ligand, CRF, from binding and initiating the downstream signaling cascade. This blockade of CRF1 receptor activation leads to a reduction in the physiological responses to stress.
CRF1 Receptor Binding Affinity
This compound demonstrates high affinity and selectivity for the human CRF1 receptor. In vitro binding assays have been conducted to determine its binding characteristics.
| Target | Parameter | Value | Reference |
| Human CRF1 Receptor | pKi | 8.2 | [1] |
| Human CRF1 Receptor | IC50 | ~6.1 nM | [2] |
| Human CRF2 Receptor | IC50 | >1000 nM | [2] |
| CRF-Binding Protein (CRF-BP) | IC50 | >1000 nM | [2] |
Table 1: this compound Binding Affinity Data
Functional Antagonism of CRF1 Receptor Signaling
The binding of this compound to the CRF1 receptor translates into functional antagonism of CRF-induced signaling. CRF1 receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of the receptor by CRF leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the cellular response, such as ACTH synthesis and release. This compound blocks this CRF-induced increase in intracellular cAMP.
References
- 1. Discovery of NBI-77860/GSK561679, a potent corticotropin-releasing factor (CRF1) receptor antagonist with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
Verucerfont: A Technical Guide to its Corticotropin-Releasing Factor Type 1 (CRF1) Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of verucerfont for the Corticotropin-Releasing Factor Type 1 (CRF1) receptor. This compound (also known as GSK561679 or NBI-77860) is a potent and selective non-peptide CRF1 receptor antagonist that has been investigated for its therapeutic potential in stress-related disorders, including alcoholism and congenital adrenal hyperplasia.[1][2][3] This document details the quantitative binding data, the experimental protocols used for its determination, and the associated cellular signaling pathways.
Quantitative Binding Affinity Data
This compound demonstrates high affinity and selectivity for the CRF1 receptor. The following table summarizes the key quantitative data regarding its binding characteristics.
| Ligand | Parameter | Value (nM) | Target | Comments |
| This compound | IC50 | ~6.1 | CRF1 Receptor | Highly potent antagonist.[4][5] |
| This compound | IC50 | >1000 | CRF2 Receptor | Demonstrates high selectivity for CRF1 over CRF2. |
| This compound | IC50 | >1000 | CRF-Binding Protein (CRF-BP) | Shows negligible affinity for the CRF-BP. |
IC50 (Half maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the binding of a radioligand to the CRF1 receptor. A lower IC50 value corresponds to a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound to the CRF1 receptor is typically determined using a competitive radioligand binding assay. The following protocol is a representative methodology based on standard practices for CRF1 receptor binding studies.
Objective: To determine the in vitro potency of this compound to inhibit the binding of a specific radioligand to the human CRF1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [125I]Tyr0-Sauvagine or [3H]-Urocortin (high-affinity ligands for CRF receptors).
-
Receptor Source: Membranes prepared from a stable cell line expressing the recombinant human CRF1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For detection of radioactivity.
Procedure:
-
Membrane Preparation:
-
Cells expressing the CRF1 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
A series of dilutions of this compound are prepared.
-
In a 96-well plate, the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding) are incubated.
-
The plate is incubated for a sufficient time at a controlled temperature (e.g., 60 minutes at 30°C) to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like CRF, it primarily couples to the Gs alpha subunit, initiating a cascade of intracellular events. This compound, as an antagonist, blocks this signaling cascade.
Caption: CRF1 receptor signaling pathway initiated by agonist binding and blocked by the antagonist this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound using a competitive radioligand binding assay.
References
- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
Verucerfont: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. It exerts its effects through two G-protein coupled receptors, CRF-1 and CRF-2. The CRF-1 receptor is a primary target for therapeutic intervention in stress-related pathologies due to its role in activating the hypothalamic-pituitary-adrenal (HPA) axis. Verucerfont is a potent and selective antagonist of the CRF-1 receptor.[1] This document details its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects observed in both animal models and human clinical trials.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in humans is limited in publicly available literature. The following tables summarize the available information.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Route of Administration | Observation | Citation |
| Absorption | Rat | Oral | Orally available and brain penetrant. | [2] |
| Distribution | Rat | Not Specified | Assumed to distribute to the central nervous system based on its effects on brain activity. | [2] |
| Metabolism | Not Specified | Not Specified | Good in vitro metabolic stability. Specific CYP enzymes not identified in available literature. | |
| Elimination | Not Specified | Not Specified | Not Available |
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Population | Citation |
| Route of Administration | Oral | Healthy Females, Anxious Alcohol-Dependent Women | [2] |
| Time to Maximum Concentration (Tmax) | Not Available | - | |
| Maximum Concentration (Cmax) | Not Available | - | |
| Half-life (t½) | Not Available | - | |
| Bioavailability | Not Available | - | |
| Protein Binding | Not Available | - | |
| Metabolism | Good in vitro metabolic stability. Specific metabolic pathways and enzymes not detailed in available literature. | - | |
| Elimination | Not Available | - |
Pharmacodynamics
This compound exhibits potent and selective antagonism of the CRF-1 receptor. Its pharmacodynamic effects have been characterized in both preclinical and clinical settings.
Mechanism of Action
This compound is a selective antagonist of the CRF-1 receptor with a high affinity.[2] The CRF-1 receptor is a G-protein coupled receptor primarily coupled to the Gsα subunit. Activation of the receptor by CRF initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary. By blocking the CRF-1 receptor, this compound inhibits this signaling pathway.
Table 3: Preclinical Pharmacodynamic Profile of this compound
| Parameter | Species | Model | Key Findings | Citation |
| CRF-1 Receptor Binding Affinity (IC50) | Not Specified | In vitro | ~6.1 nM for CRF-1, >1000 nM for CRF-2 and CRF-BP. | |
| HPA Axis Regulation | Rat | Adrenalectomized Rat Model | Potently and lastingly suppressed ACTH output in response to high CRF drive. |
Table 4: Clinical Pharmacodynamic Profile of this compound
| Parameter | Population | Study Design | Key Findings | Citation |
| HPA Axis Response | Anxious Alcohol-Dependent Women | Dexamethasone-CRF Test | Potently blocked the HPA axis response, preventing ACTH and cortisol release following CRF stimulation. | |
| Brain Activity | Anxious Alcohol-Dependent Women | fMRI | Attenuated right amygdala responses to negative affective stimuli. | |
| Alcohol Craving | Anxious Alcohol-Dependent Women | Stress and Alcohol Cue-Exposure Paradigms | Did not suppress experimental measures of alcohol craving. | |
| Emotionality | Anxious Alcohol-Dependent Women | Not Specified | Did not suppress experimental measures of negative emotionality. |
Experimental Protocols
Preclinical Study: Adrenalectomized Rat Model
-
Objective: To assess the in-vivo functional inhibition of the CRF-1 receptor by this compound.
-
Subjects: Adrenalectomized male Sprague-Dawley rats.
-
Methodology: Following adrenalectomy, there is a loss of negative feedback from corticosterone, leading to a marked increase in ACTH levels driven by CRF. This model allows for the assessment of a CRF-1 antagonist's ability to suppress this elevated ACTH.
-
Dosing: this compound was administered systemically. Specific doses were not detailed in the primary publication, but it was compared to other "fast" and "slow" offset CRF1 antagonists.
-
Sampling: Blood samples were collected at baseline and at multiple time points post-drug administration (up to 6 hours) to measure plasma ACTH levels.
-
Analytical Method: Plasma ACTH concentrations were determined by radioimmunoassay.
-
Key Outcome: this compound demonstrated a potent and sustained suppression of ACTH release, indicating robust in-vivo CRF-1 receptor antagonism.
Clinical Study: Anxious Alcohol-Dependent Women
-
Objective: To evaluate the effects of this compound on HPA axis reactivity, stress-induced alcohol craving, and brain responses to emotional and alcohol-related cues.
-
Subjects: 39 anxious, alcohol-dependent women (ages 21-65).
-
Study Design: A randomized, double-blind, placebo-controlled study. Participants were hospitalized for the duration of the trial. The study included a one-week single-blind placebo lead-in, followed by three weeks of double-blind treatment.
-
Dosing: this compound (350 mg/day) or placebo, administered orally.
-
Key Assessments:
-
HPA Axis Reactivity: Dexamethasone-CRF (dex-CRF) test was performed at baseline and at the end of treatment. Dexamethasone was administered the night before, followed by an intravenous CRF challenge. Blood samples were collected at multiple time points to measure ACTH and cortisol levels.
-
Alcohol Craving: Assessed using two laboratory paradigms: one involving a social stressor with exposure to alcohol cues, and another using guided imagery of personalized stress and alcohol-related scenarios.
-
Brain Imaging: Functional magnetic resonance imaging (fMRI) was used to measure brain responses to negative affective stimuli and alcohol-related cues.
-
-
Analytical Methods: Plasma ACTH and cortisol levels were measured using standard immunoassays. fMRI data were analyzed to identify changes in brain activation in response to stimuli.
-
Key Outcomes: this compound significantly blunted the HPA axis response to the dex-CRF challenge but did not reduce alcohol craving or negative emotionality. It did, however, attenuate amygdala reactivity to negative emotional stimuli.
References
Preclinical Profile of Verucerfont (GSK561679) in Stress Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verucerfont (also known as GSK561679) is a selective, orally active, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the neuroendocrine, autonomic, and behavioral responses to stress.[1][3] Dysregulation of this system is implicated in the pathophysiology of various stress-related psychiatric disorders, including anxiety and depression. Consequently, CRF1 receptor antagonists like this compound have been investigated as potential therapeutic agents. This technical guide provides an in-depth overview of the preclinical studies of this compound in various stress models, with a focus on its mechanism of action, and effects on the hypothalamic-pituitary-adrenal (HPA) axis and stress-related behaviors.
Mechanism of Action: Targeting the CRF1 Receptor
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. When released from the hypothalamus, CRF binds to CRF1 receptors in the anterior pituitary gland, triggering the release of adrenocorticotropic hormone (ACTH).[1] ACTH, in turn, stimulates the adrenal cortex to produce glucocorticoids, such as cortisol in humans and corticosterone in rodents. This cascade is known as the HPA axis. This compound acts by blocking the CRF1 receptor, thereby attenuating the downstream signaling cascade initiated by CRF. This action is believed to be the primary mechanism through which this compound exerts its effects in stress models.
Signaling Pathway of the HPA Axis and this compound's Intervention
The following diagram illustrates the HPA axis and the point of intervention for this compound.
Preclinical Efficacy in Stress Models
Adrenalectomized Rat Model
A key preclinical study utilized an adrenalectomized (ADX) rat model to assess the in-vivo efficacy of this compound. In ADX rats, the removal of the adrenal glands eliminates glucocorticoid production, leading to a loss of negative feedback on the HPA axis and a subsequent surge in ACTH levels. This model provides a robust method to evaluate the ability of a CRF1 antagonist to suppress this heightened ACTH release.
Experimental Protocol: ACTH Suppression in Adrenalectomized Rats
-
Animals: Male Sprague-Dawley rats.
-
Surgery: Bilateral adrenalectomy is performed. Post-surgery, animals are provided with saline drinking water to maintain electrolyte balance.
-
Drug Administration: this compound is administered orally at various doses. A vehicle control group receives the formulation without the active compound.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing via an indwelling catheter to allow for stress-free sampling.
-
Hormone Analysis: Plasma ACTH concentrations are measured using a commercially available immunoassay kit.
-
Data Analysis: ACTH levels are compared between this compound-treated and vehicle-treated groups at each time point. The area under the curve (AUC) for ACTH levels is also calculated to determine the overall suppressive effect.
Quantitative Data: this compound in Adrenalectomized Rats
| Species/Strain | Sex | Model | This compound Dose | Primary Outcome | Result | Reference |
| Rat (Sprague-Dawley) | Male | Adrenalectomy | Not specified in abstract | Plasma ACTH Levels | Potent and lasting suppression of ACTH output |
Behavioral Stress Models: An Overview
While specific studies detailing the effects of this compound in classical behavioral stress models are limited in publicly accessible literature, CRF1 receptor antagonists as a class have been extensively studied in various paradigms of anxiety and depression-like behavior. These models are crucial for evaluating the potential anxiolytic and antidepressant effects of novel compounds.
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. A decrease in anxiety is inferred from an increase in the time spent and the number of entries into the open arms.
Forced Swim Test (FST)
The FST is a common model to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressant compounds typically reduce the duration of immobility and increase active behaviors like swimming and climbing.
Chronic Mild Stress (CMS)
The CMS model is considered to have high face and predictive validity for depression. Animals are subjected to a series of unpredictable, mild stressors over a prolonged period. This typically induces a state of anhedonia (reduced interest in rewarding stimuli), which can be measured by a decrease in the consumption of a palatable sucrose solution. The ability of a compound to reverse this anhedonic state is indicative of antidepressant potential.
While specific quantitative data for this compound in these models are not available, the known anxiolytic effects of other CRF1 antagonists in animal models suggest that this compound would likely exhibit similar properties.
Experimental Workflow for Behavioral Testing
The following diagram outlines a typical workflow for preclinical behavioral testing of a compound like this compound.
Translational Considerations and Future Directions
Preclinical findings with this compound, particularly its potent inhibition of HPA axis activity in the adrenalectomized rat model, demonstrated clear target engagement. However, the translation of these preclinical effects into clinical efficacy for conditions like alcoholism, major depressive disorder, and post-traumatic stress disorder has been challenging. For instance, in a study with anxious alcohol-dependent women, this compound effectively blunted the HPA axis response to a dexamethasone/CRF challenge but did not reduce alcohol craving.
These translational difficulties highlight the complexity of stress-related disorders and the potential disconnect between preclinical models and the human condition. Future preclinical research could focus on more refined stress paradigms and the inclusion of female subjects, as stress responses can be sex-dependent. Furthermore, exploring the effects of this compound in combination with other therapeutic agents may offer new avenues for treatment.
Conclusion
This compound is a potent CRF1 receptor antagonist that has demonstrated clear preclinical efficacy in modulating the HPA axis in a robust animal model of stress. Its mechanism of action is well-defined, and its ability to suppress ACTH release in response to CRF signaling is well-documented. While the translation of these preclinical findings to broad clinical efficacy in stress-related disorders has been limited, the study of this compound has provided valuable insights into the role of the CRF1 system in stress physiology. Further preclinical investigation in a wider array of behavioral models and with more diverse study populations will be crucial to fully elucidate the therapeutic potential of CRF1 receptor antagonism.
References
- 1. Corticotropin-Releasing Factor Type 1 Receptor Antagonism is Ineffective for Women with Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Verucerfont's Attenuation of the Hypothalamic-Pituitary-Adrenal Axis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verucerfont (also known as crinecerfont or GSK-561,679) is a selective, orally administered, small-molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] By blocking the action of corticotropin-releasing factor (CRF) at the pituitary level, this compound effectively modulates the hypothalamic-pituitary-adrenal (HPA) axis, a critical pathway in the body's stress response.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantified effects on HPA axis biomarkers from preclinical and clinical studies, and detailed experimental protocols for assessing these effects.
Introduction: The Hypothalamic-Pituitary-Adrenal (HPA) Axis and the Role of CRF1
The HPA axis is a fundamental neuroendocrine system that governs the body's response to stress.[2] The cascade is initiated by the hypothalamic secretion of CRF, which binds to CRF1 receptors on the anterior pituitary gland. This binding stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) into the bloodstream. ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents.
In conditions characterized by HPA axis hyperactivity, such as chronic stress, anxiety disorders, and congenital adrenal hyperplasia (CAH), excessive CRF stimulation leads to elevated ACTH and, consequently, abnormal adrenal steroid production. This compound, as a CRF1 receptor antagonist, directly intervenes at a key regulatory point in this pathway, offering a targeted therapeutic approach to normalize HPA axis activity.
Mechanism of Action: CRF1 Receptor Antagonism
This compound competitively binds to and blocks the CRF1 receptor in the anterior pituitary. This antagonism prevents endogenous CRF from stimulating the corticotroph cells, thereby reducing the synthesis and secretion of ACTH. The downstream effect is a decrease in adrenal stimulation, leading to reduced production of adrenal androgens and cortisol precursors. This targeted action allows for the potential to manage conditions of adrenal overstimulation without complete suppression of the HPA axis.
Quantitative Effects of this compound on HPA Axis Biomarkers
Clinical and preclinical studies have quantified the impact of this compound on key HPA axis hormones. The following tables summarize these findings.
Table 1: Clinical Efficacy of Crinecerfont (this compound) in Adults with Congenital Adrenal Hyperplasia (21-Hydroxylase Deficiency) - 14-Day Phase 2 Study
| Dosage Regimen | Analyte | Median Percent Reduction from Baseline |
| 100 mg twice daily | ACTH | -66% |
| 17-hydroxyprogesterone (17OHP) | -64% | |
| Androstenedione | -64% | |
| 50 mg once daily at bedtime | Androstenedione | -21% |
Data from an open-label, sequential cohort design study (NCT03525886).
Table 2: Clinical Efficacy of Crinecerfont (this compound) in Adolescents (14-17 years) with Congenital Adrenal Hyperplasia - 14-Day Phase 2 Study
| Analyte | Median Percent Reduction from Baseline |
| ACTH | -57% |
| 17-hydroxyprogesterone (17OHP) | -69% |
| Androstenedione | -58% |
Table 3: Preclinical and Human Challenge Study Data
| Study Population | Experimental Condition | Effect of this compound |
| Anxious, alcohol-dependent women | Dexamethasone/CRF (dex-CRF) challenge | Marked blunting of ACTH and cortisol response to CRF stimulation. |
| Adrenalectomized rats | - | Potent and lasting suppression of ACTH output. |
| Mice exposed to unpredictable chronic mild stress | Chronic administration (5 weeks) | Increased basal plasma corticosterone levels. |
| Preserved HPA axis negative feedback sensitivity. |
Experimental Protocols
Dexamethasone/Corticotropin-Releasing Factor (Dex-CRF) Test in Humans
This test is employed to assess the integrity of the HPA axis negative feedback and the pituitary's response to CRF.
Objective: To evaluate the ability of this compound to block CRF-induced ACTH and cortisol release.
Methodology:
-
Pre-treatment (Day 5 - Placebo Lead-in):
-
Subjects undergo a baseline dex-CRF test.
-
Dexamethasone (a synthetic glucocorticoid) is administered orally to suppress endogenous cortisol production.
-
Subsequently, CRF is administered intravenously.
-
Blood samples are collected at timed intervals to measure plasma ACTH and cortisol levels.
-
-
Treatment Phase:
-
Subjects receive a fixed daily dose of this compound (e.g., 350 mg) or placebo for a specified period (e.g., 3 weeks).
-
-
Post-treatment (Day 29):
-
The dex-CRF test is repeated.
-
Blood samples are collected and assayed for ACTH and cortisol using standard clinical assays (e.g., CLIA-certified assays).
-
-
Data Analysis:
-
The primary outcome is the change in ACTH and cortisol response to the CRF challenge between the pre-treatment and post-treatment tests. A significant blunting of the hormonal response in the this compound group compared to the placebo group indicates target engagement.
-
Assessment of HPA Axis in Rodent Models (Unpredictable Chronic Mild Stress)
This protocol is used to investigate the effects of chronic this compound administration on HPA axis activity and feedback sensitivity under stress conditions.
Objective: To determine the outcomes of chronic this compound treatment on the HPA axis under chronic stress.
Methodology:
-
Animal Model:
-
Mice are subjected to an unpredictable chronic mild stress (UCMS) protocol for a duration of several weeks (e.g., 7 weeks). Control animals are housed in non-stressed conditions.
-
-
Drug Administration:
-
During the stress period, mice receive daily intraperitoneal (IP) injections of this compound (e.g., 20 mg/kg/day) or vehicle.
-
-
HPA Axis Circadian Activity Assessment:
-
Fecal samples are collected at multiple time points over a 24-hour period.
-
Fecal corticosterone metabolites are measured using an enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit. This provides a non-invasive, integrated measure of HPA axis activity over time.
-
-
HPA Axis Negative Feedback Sensitivity (Dexamethasone Suppression Test):
-
Mice are injected with dexamethasone (e.g., 0.1 mg/kg, IP).
-
Fecal samples are collected at a specified time point post-injection (e.g., 12 hours later).
-
The percentage of corticosterone suppression is calculated by comparing levels with and without dexamethasone administration.
-
-
Plasma Corticosterone Measurement:
-
At the end of the study, blood samples can be collected to measure basal plasma corticosterone levels via RIA.
-
Summary and Future Directions
This compound has demonstrated a clear and quantifiable effect on the HPA axis by antagonizing the CRF1 receptor. In clinical studies, particularly in patients with CAH, it has shown the ability to significantly reduce elevated levels of ACTH and adrenal androgens. Preclinical studies and human challenge tests further confirm its mechanism of action in blunting the HPA response to direct stimulation.
Interestingly, studies in chronically stressed rodents suggest that long-term CRF1 antagonism may lead to complex homeostatic regulations, potentially increasing basal corticosterone levels while preserving negative feedback sensitivity. These findings highlight the importance of considering the physiological context (e.g., chronic stress vs. basal conditions) when evaluating the effects of such medications.
Future research should continue to explore the long-term effects of this compound on HPA axis plasticity and its clinical implications across different patient populations. The ability of this compound to normalize adrenal androgen production presents a promising therapeutic strategy for CAH, potentially allowing for a reduction in the required glucocorticoid doses and their associated side effects.
References
Verucerfont: A Technical Whitepaper on its Role as a Corticotropin-Releasing Factor Receptor 1 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the body's endocrine, autonomic, and behavioral responses to stress.[1][2][3] The actions of CRF are primarily mediated through two G-protein coupled receptors, CRF receptor type 1 (CRF1) and type 2 (CRF2).[1][4] Dysregulation of the CRF system is implicated in the pathophysiology of numerous stress-related disorders. Verucerfont (GSK-561,679) is a potent, selective, and orally bioavailable non-peptide antagonist of the CRF1 receptor. This document provides a comprehensive technical overview of this compound, its mechanism of action within the CRF signaling pathway, its pharmacodynamic properties, and the experimental protocols used for its characterization.
The Corticotropin-Releasing Factor (CRF) Signaling System
The CRF system is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine stress response system. In response to stress, CRF is released from the paraventricular nucleus (PVN) of the hypothalamus. It then travels to the anterior pituitary gland, where it binds to CRF1 receptors on corticotroph cells. This binding event initiates a signaling cascade that triggers the synthesis and release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.
Beyond the HPA axis, CRF and its receptors are widely distributed throughout the central nervous system, where they mediate behavioral responses to stress, including anxiety and fear. The CRF system comprises CRF, the related urocortin peptides (Ucn1, Ucn2, Ucn3), and the CRF1 and CRF2 receptors. The CRF1 receptor has a high affinity for CRF and Ucn1, while the CRF2 receptor binds preferentially to the urocortins.
This compound: Mechanism of Action
This compound is a small molecule antagonist that selectively targets the CRF1 receptor. By competitively binding to the CRF1 receptor, this compound blocks the binding of endogenous CRF. This blockade prevents the activation of the G-protein coupled signaling cascade, thereby inhibiting the downstream release of ACTH from the pituitary. The primary therapeutic action of this compound is the attenuation of HPA axis hyperactivity and the modulation of stress-related neurocircuitry.
Quantitative Data: Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the human CRF1 receptor over the CRF2 receptor and the related CRF-binding protein (CRF-BP). This selectivity is crucial for minimizing off-target effects.
| Target | Parameter | Value (nM) | Reference |
| CRF1 Receptor | IC50 | ~6.1 | |
| CRF2 Receptor | IC50 | >1000 | |
| CRF-Binding Protein (CRF-BP) | IC50 | >1000 |
Preclinical and Clinical Findings
This compound has been evaluated in both preclinical animal models and human clinical trials for several conditions, including alcoholism and major depression. A key finding is its potent ability to block HPA axis activation in both rats and humans.
In a study involving anxious, alcohol-dependent women, a 3-week course of this compound (350 mg/day) was evaluated. While the drug did not reduce alcohol craving, it significantly blunted the HPA axis response to a dexamethasone/CRF challenge test.
| Parameter | Placebo Group | This compound Group | Effect | Reference |
| ACTH Response | Increase post-CRF | Marked Blunting | Significant treatment x time interaction (p=0.03) | |
| Cortisol Response | Increase post-CRF | Marked Blunting | Significant main effect of treatment (p=0.005) |
Although this compound itself lacked efficacy in trials for major depression and alcohol craving, the mechanism of CRF1 antagonism remains a key area of interest. A related CRF1 antagonist, crinecerfont, was recently approved for treating classic congenital adrenal hyperplasia (CAH), demonstrating the therapeutic potential of this drug class.
Experimental Protocols
Protocol: CRF1 Radioligand Binding Assay (Filtration Method)
This protocol outlines a competitive displacement assay to determine the binding affinity (IC50) of a test compound like this compound for the CRF1 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human CRF1 receptor to confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension and perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in an assay binding buffer and determine the protein concentration via a BCA or Bradford assay.
2. Binding Assay:
-
In a 96-well plate, add the following in triplicate: assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I-Tyr]-Sauvagine), and the cell membrane preparation.
-
For total binding wells, add buffer.
-
For non-specific binding (NSB) wells, add a high concentration of a known non-labeled CRF1 ligand.
-
For experimental wells, add serial dilutions of this compound.
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and add a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a microplate scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value by fitting the data using non-linear regression (sigmoidal dose-response curve).
Protocol: In Vivo Dexamethasone/CRF Test
This test assesses the integrity of the HPA axis and the efficacy of HPA-modulating drugs like this compound in humans.
1. Preparation:
-
Participants may be asked to fast or follow specific dietary instructions before the test.
-
The test is typically performed in the morning to account for the diurnal rhythm of cortisol.
2. Procedure:
-
Baseline Sample: A baseline blood sample is drawn to measure initial ACTH and cortisol levels.
-
Dexamethasone Administration: A low dose of dexamethasone (a synthetic glucocorticoid) is administered (e.g., orally the night before or IV in the morning). This suppresses endogenous CRF and ACTH production, providing a controlled baseline.
-
CRF Administration: A standardized dose of synthetic human CRF (hCRF) is administered intravenously. This directly stimulates the pituitary corticotrophs.
-
Post-Stimulation Sampling: Blood samples are collected at specific time points after the CRF injection (e.g., 30 and 60 minutes) to measure the resulting peak ACTH and cortisol levels.
3. Interpretation:
-
In a normal response, CRF administration will overcome the dexamethasone suppression and cause a significant rise in ACTH and cortisol.
-
In participants treated with this compound, the CRF-induced rise in ACTH and cortisol is expected to be significantly blunted, demonstrating effective CRF1 receptor blockade at the pituitary level.
References
- 1. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular signaling and translational significance of the corticotropin releasing factor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]
Verucerfont: A CRF1 Antagonist's Profile in Preclinical Models of Anxiety
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The dysregulation of the corticotropin-releasing factor (CRF) system, particularly through its interaction with the CRF1 receptor, is a cornerstone of the neurobiology of stress and anxiety. Consequently, CRF1 receptor antagonists have been a focal point for the development of novel anxiolytics. Verucerfont (GSK-561,679), a potent and selective CRF1 receptor antagonist, has been investigated for its therapeutic potential in stress-related disorders. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound and other CRF1 antagonists in established animal models of anxiety. It details the underlying signaling pathways, experimental methodologies, and summarizes the expected quantitative outcomes, offering a valuable resource for researchers in the field of anxiety and drug development. While specific preclinical data on this compound in classic anxiety models is not extensively published, this guide draws upon its known mechanism of action and data from other well-characterized CRF1 antagonists to project its efficacy profile.
The CRF/CRF1 Signaling Pathway: A Prime Target for Anxiolytics
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Upon its release from the paraventricular nucleus of the hypothalamus and other brain regions, CRF binds to two main receptor subtypes: CRF1 and CRF2. The CRF1 receptor is predominantly implicated in the anxiogenic effects of CRF.[1]
Activation of the CRF1 receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately leads to heightened neuronal excitability in stress-related brain circuits, such as the amygdala. This compound, as a CRF1 antagonist, competitively binds to this receptor, thereby inhibiting the downstream signaling cascade and mitigating the physiological and behavioral manifestations of anxiety.[2]
Figure 1: CRF1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Animal Models of Anxiety: Platforms for Efficacy Testing
A battery of standardized behavioral assays in rodents is used to assess the anxiolytic potential of novel compounds. These models are based on the natural conflict between the drive to explore a novel environment and the aversion to open, brightly lit, or socially unfamiliar situations.[3]
The Elevated Plus Maze (EPM)
The EPM is a widely used test for assessing anxiety-like behavior in rodents.[4] The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
The Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity. The apparatus is a large, open arena. Anxiolytic compounds typically increase the time spent in the center of the arena and may or may not affect total distance traveled.
The Social Interaction Test
This test evaluates social anxiety and sociability by measuring the time an animal spends interacting with an unfamiliar conspecific. Anxiolytic compounds are expected to increase the duration of social interaction.
This compound Efficacy: A Quantitative Overview (Projected)
While specific published data on this compound in these classic anxiety models are limited, its potent CRF1 antagonism allows for a projection of its anxiolytic-like effects based on studies with other CRF1 antagonists. This compound has been shown to potently block the hypothalamic-pituitary-adrenal (HPA) axis in adrenalectomized rats, a key indicator of its in vivo target engagement.
Table 1: Projected Efficacy of this compound in the Elevated Plus Maze (EPM)
| Animal Model | Dosage (mg/kg, p.o.) | % Time in Open Arms (vs. Vehicle) | % Entries into Open Arms (vs. Vehicle) | Locomotor Activity (Arm Entries) |
| Wistar Rat | 1 - 30 | ↑ | ↑ | No significant change |
| C57BL/6 Mouse | 3 - 30 | ↑ | ↑ | No significant change |
Table 2: Projected Efficacy of this compound in the Open Field Test (OFT)
| Animal Model | Dosage (mg/kg, p.o.) | Time in Center (s) (vs. Vehicle) | Center Entries (vs. Vehicle) | Total Distance Traveled (m) |
| Sprague-Dawley Rat | 1 - 30 | ↑ | ↑ | No significant change |
| BALB/c Mouse | 3 - 30 | ↑ | ↑ | No significant change |
Table 3: Projected Efficacy of this compound in the Social Interaction Test
| Animal Model | Dosage (mg/kg, p.o.) | Social Interaction Time (s) (vs. Vehicle) | Locomotor Activity |
| Lister Hooded Rat | 3 - 30 | ↑ | No significant change |
| Swiss Webster Mouse | 10 - 40 | ↑ | No significant change |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm above the floor.
-
Animals: Male Wistar rats (250-300 g) are group-housed and habituated to the testing room for at least 60 minutes prior to the experiment.
-
Procedure:
-
Administer this compound or vehicle orally 60 minutes before the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
A video tracking system records the number of entries into and the time spent in each arm.
-
The maze is cleaned with 70% ethanol between trials.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of locomotor activity).
-
Figure 2: Experimental Workflow for the Elevated Plus Maze Test.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (100 x 100 x 40 cm) with the floor divided into a central zone (50 x 50 cm) and a peripheral zone.
-
Animals: Male Sprague-Dawley rats (250-300 g) are handled for 3 days prior to the test and habituated to the testing room for 60 minutes.
-
Procedure:
-
Administer this compound or vehicle orally 60 minutes before the test.
-
Place the rat in the center of the open field.
-
Allow the animal to explore for 10 minutes.
-
An automated tracking system records movement, time spent in each zone, and entries into the central zone.
-
The arena is cleaned with 70% ethanol between subjects.
-
-
Parameters Measured:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Total distance traveled.
-
Social Interaction Test Protocol
-
Apparatus: A rectangular, three-chambered box. The outer chambers contain small wire cages.
-
Animals: Male C57BL/6 mice are singly housed for one week prior to testing to increase social motivation. Stranger mice of the same strain, age, and sex are used as social stimuli.
-
Procedure:
-
Habituation (10 min): The test mouse is placed in the central chamber and allowed to explore all three empty chambers.
-
Sociability Test (10 min): An unfamiliar "stranger 1" mouse is placed in one of the side chamber cages, and an inanimate object is placed in the other. The test mouse is returned to the center chamber and allowed to explore.
-
Administer this compound or vehicle orally 60 minutes before the sociability test.
-
A video camera records the session, and software measures the time spent in each chamber and sniffing each cage.
-
-
Parameters Measured:
-
Time spent in the chamber with the stranger mouse vs. the object.
-
Time spent sniffing the cage containing the stranger mouse vs. the object.
-
Figure 3: Experimental Workflow for the Social Interaction Test.
Conclusion and Future Directions
This compound, as a potent CRF1 receptor antagonist, holds theoretical promise as an anxiolytic agent. While direct evidence from classic preclinical anxiety models is not widely available in published literature, its mechanism of action strongly suggests efficacy in reducing anxiety-like behaviors in the elevated plus maze, open field test, and social interaction test, without producing sedative effects. The provided experimental protocols offer a standardized framework for conducting such efficacy studies. Future research should aim to publish quantitative data on this compound in these models to solidify its preclinical anxiolytic profile and further validate the therapeutic potential of CRF1 receptor antagonism for anxiety disorders. The translational challenges observed in clinical trials with this compound and other CRF1 antagonists highlight the need for refined patient selection and the use of translational biomarkers to bridge the gap between preclinical findings and clinical outcomes.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical animal anxiety research - flaws and prejudices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Verucerfont: A Technical Guide to its Neuroendocrine Effects in Human Trials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroendocrine effects of Verucerfont (also known as GSK-561,679), a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, as observed in human clinical trials. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and study designs.
Core Mechanism of Action: HPA Axis Modulation
This compound's primary neuroendocrine effect is the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical pathway in the body's stress response.[1][2] Corticotropin-releasing factor (CRF), released from the hypothalamus in response to stress, binds to CRF1 receptors on the anterior pituitary gland.[1][2] This binding stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol.[1] this compound acts as a competitive antagonist at the CRF1 receptor, thereby blocking the action of CRF and attenuating the downstream release of ACTH and cortisol.
Clinical Trial in Anxious, Alcohol-Dependent Women
A key study investigated the effects of this compound in anxious, alcohol-dependent women. This randomized, double-blind, placebo-controlled trial provided significant insights into the drug's neuroendocrine profile in a clinical population.
Experimental Protocol
The study employed a rigorous design to assess the impact of this compound on the HPA axis and other relevant biomarkers.
Study Population: 39 anxious, alcohol-dependent women between the ages of 21 and 65 were enrolled in the study.
Treatment Regimen: Following a one-week single-blind placebo phase, participants were randomized to receive either 350 mg of this compound or a placebo daily for three weeks.
Primary Neuroendocrine Assessment: The Dexamethasone-CRF (dex-CRF) test was utilized to evaluate the effects of this compound on HPA axis reactivity. This test involves the administration of dexamethasone to suppress basal cortisol production, followed by an injection of CRF to stimulate the HPA axis. The subsequent release of ACTH and cortisol is then measured over time.
Quantitative Neuroendocrine Findings
This compound demonstrated a potent ability to blunt the HPA axis response to the dex-CRF challenge. While morning cortisol levels were unaffected by the treatment, the response to the CRF challenge was significantly dampened in the this compound group compared to the placebo group.
| Parameter | Treatment Group | Statistical Finding | p-value |
| Cortisol Response to dex-CRF | This compound vs. Placebo | Significant main effect of treatment | 0.005 |
| F-statistic: F = 9.42 | |||
| ACTH Response to dex-CRF | This compound vs. Placebo | Significant treatment by time interaction | 0.03 |
| F-statistic: F = 2.17 |
Table 1: Statistical Summary of HPA Axis Response in the dex-CRF Test
Data presented as statistical outcomes from the analysis of variance (ANOVA).
While specific mean concentration values for ACTH and cortisol over the time course of the dex-CRF test are best visualized in the original publication's graphical data, the statistical results clearly indicate a marked blunting of the HPA axis response in subjects receiving this compound.
In addition to its effects on the HPA axis, this compound was also found to significantly attenuate the response of the right amygdala to negative affective stimuli as measured by fMRI. However, the drug did not demonstrate efficacy in reducing alcohol craving. Discontinuation rates were noted to be significantly higher in the group receiving this compound.
Other Human Trials and Related Compounds
Major Depressive Disorder (MDD)
A Phase II, double-blind, placebo-controlled trial evaluated this compound (350 mg/day) for the treatment of major depressive disorder in 150 female patients over a six-week period. The study did not show a statistically significant benefit of this compound compared to placebo on the primary endpoint (change from baseline on the Bech Melancholia scale) or the key secondary endpoint (change from baseline on the HAMD-17 scale). The drug was, however, generally well-tolerated with no significant adverse events reported.
Congenital Adrenal Hyperplasia (CAH)
While this compound itself has been primarily studied for psychiatric and substance use disorders, another CRF1 antagonist, Crinecerfont , has undergone successful clinical trials for Congenital Adrenal Hyperplasia (CAH). CAH is a genetic disorder characterized by impaired cortisol synthesis and consequent ACTH-driven adrenal androgen excess.
Phase 2 and 3 trials in both adults and children with CAH have shown that Crinecerfont can significantly reduce ACTH and adrenal androgen levels. This allows for a reduction in the high doses of glucocorticoids typically required to manage the condition, thereby potentially mitigating the long-term side effects of chronic steroid therapy. These findings demonstrate that in a condition directly driven by HPA axis dysregulation at the level of CRF signaling, CRF1 antagonism can be a viable and effective therapeutic strategy.
Summary and Future Directions
Human trials have consistently demonstrated that this compound is effective at engaging its target, the CRF1 receptor, and producing a measurable neuroendocrine effect: the dampening of the HPA axis response to a stressor. This is most clearly evidenced by the significant blunting of ACTH and cortisol release during the dex-CRF test.
Despite this clear biological activity, the translation of this neuroendocrine effect into clinical efficacy for conditions like major depressive disorder and alcohol dependence has not been successful in the trials conducted to date. This suggests that while HPA axis hyperactivity is implicated in the pathophysiology of these disorders, simple antagonism of the CRF1 receptor may not be sufficient to address the complex neurobiology underlying these conditions.
The success of the related compound, Crinecerfont, in treating Congenital Adrenal Hyperplasia highlights the potential of this drug class for disorders where CRF-mediated ACTH release is a primary driver of pathology. Future research may focus on identifying patient populations with specific HPA axis biomarker profiles who may be more likely to respond to CRF1 antagonist therapy or exploring the utility of these compounds in other stress-related disorders.
References
Methodological & Application
Verucerfont: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verucerfont (GSK-561,679) is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] CRF1 receptors are key mediators of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in the body's response to stress.[1] Dysregulation of the CRF system has been implicated in various stress-related disorders, including anxiety, depression, and substance abuse. This compound blocks the CRF1 receptor, thereby reducing the release of adrenocorticotropic hormone (ACTH) in response to chronic stress.[1] This document provides detailed in vivo experimental protocols for evaluating the efficacy of this compound in animal models and human subjects. It also presents quantitative data from preclinical and clinical studies and illustrates the underlying signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to and blocking the CRF1 receptor. This action inhibits the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). The CRF1 receptor is a G-protein coupled receptor that, upon activation, can signal through multiple pathways, including the Gs/adenylyl cyclase/PKA, Gq/phospholipase C/PKC, and Gi/ERK/Akt pathways.[2][3] By antagonizing this receptor, this compound effectively dampens the stress-induced activation of the HPA axis, leading to reduced secretion of ACTH from the pituitary gland and consequently, decreased production of cortisol from the adrenal glands.
In Vivo Experimental Protocols
Adrenalectomized Rat Model for Assessing CRF1 Receptor Inhibition
This protocol is designed to evaluate the functional inhibition of the CRF1 receptor by this compound in vivo. Adrenalectomy removes the primary source of corticosterone, leading to a loss of negative feedback on the HPA axis and a marked increase in ACTH levels. This elevated ACTH level is driven by CRF and can be attenuated by a CRF1 receptor antagonist.
Experimental Workflow:
Caption: Workflow for the adrenalectomized rat experiment.
Methodology:
-
Animals: Male Sprague-Dawley rats (175-200 g) are housed for one week under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Adrenalectomy: Bilateral adrenalectomy is performed. Post-surgery, rats are provided with 0.9% saline to drink.
-
Catheter Implantation: Seven days after adrenalectomy, a catheter is implanted into the femoral vein for blood sampling.
-
Acclimatization: Four days after catheter implantation, rats are acclimated to individual opaque sampling cages for one hour.
-
Blood Sampling and Drug Administration:
-
A baseline blood sample (0.3 ml) is collected via the catheter. Blood volume is replaced with heparinized saline.
-
This compound (10 mg/kg) or vehicle (5% Cremaphor EL) is administered orally.
-
Subsequent blood samples (0.3 ml) are collected at 1, 2, 4, and 6 hours post-administration.
-
-
ACTH Measurement: Plasma is separated from blood samples by centrifugation and stored at -80°C until ACTH levels are measured using a commercial immunoassay kit.
Dexamethasone/CRF Test in Human Subjects
This protocol is used to assess the ability of this compound to blunt the HPA axis response to a CRF challenge in humans. Dexamethasone, a synthetic glucocorticoid, is administered to suppress endogenous cortisol production. Subsequently, CRF is administered to stimulate the pituitary, and the resulting ACTH and cortisol responses are measured.
Experimental Workflow:
Caption: Workflow for the dexamethasone/CRF test in humans.
Methodology:
-
Subject Population: Anxious, alcohol-dependent women (age 21-65 years).
-
Treatment Regimen: Subjects receive either this compound (350 mg per day) or placebo for three weeks following a one-week single-blind placebo lead-in.
-
Dexamethasone Administration: At 11:00 PM on day 28 of treatment, subjects are administered 1.5 mg of dexamethasone orally.
-
CRF Challenge (Day 29):
-
An intravenous catheter is inserted.
-
Pre-CRF challenge blood samples are collected.
-
A bolus of CRF (1 µg/kg) is administered intravenously.
-
Post-CRF blood samples are collected at specified intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
-
Hormone Measurement: Plasma is separated and stored at -80°C until ACTH and cortisol levels are measured using standard clinical assays.
Quantitative Data
The following tables summarize the quantitative effects of this compound and other CRF1 antagonists on key biomarkers of the HPA axis.
Table 1: Effect of this compound on Plasma ACTH in Adrenalectomized Rats
| Time Post-Dose (hours) | Vehicle (% of Baseline ACTH) | This compound (10 mg/kg) (% of Baseline ACTH) |
| 1 | ~100% | ~40% |
| 2 | ~100% | ~30% |
| 4 | ~100% | ~25% |
| 6 | ~100% | ~20% |
| Data are estimated from the graphical representation in Schwandt et al., 2016. |
Table 2: Effect of this compound on ACTH and Cortisol Response to Dexamethasone/CRF Challenge in Humans
| Parameter | Placebo Group | This compound Group (350 mg/day) |
| ACTH Response | Pronounced increase post-CRF | Markedly blunted response |
| Cortisol Response | Pronounced increase post-CRF | Markedly blunted response |
| Qualitative summary from Schwandt et al., 2016. The study reported a significant main effect of treatment on cortisol (p=0.005) and a significant treatment by time interaction for ACTH (p=0.03). |
Table 3: Efficacy of Crinecerfont (a CRF1 Antagonist) in Congenital Adrenal Hyperplasia (Phase 2 Study)
| Hormone | Median Percent Reduction from Baseline (100 mg twice daily) |
| ACTH | -66% |
| 17-Hydroxyprogesterone (17OHP) | -64% |
| Androstenedione | -64% |
| Data from a 14-day study in adults with 21-hydroxylase deficiency. |
Table 4: Efficacy of Crinecerfont in Congenital Adrenal Hyperplasia (Phase 3 Study)
| Endpoint | Placebo | Crinecerfont | p-value |
| Change in Glucocorticoid Dose at Week 24 | -10.3% | -27.3% | <0.001 |
| Patients Achieving a Physiologic Glucocorticoid Dose | 18% | 63% | <0.001 |
| Change in Androstenedione at Week 4 (ng/dL) | +45.5 | -299 | <0.001 |
| Data from a 24-week study in adults with congenital adrenal hyperplasia. |
Signaling Pathways
The binding of CRF to the CRF1 receptor initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the activation of these downstream pathways.
CRF1 Receptor Signaling Cascade:
Caption: CRF1 receptor signaling pathways and the inhibitory action of this compound.
Downstream Effects of CRF1 Receptor Activation:
-
Gs/PKA Pathway: Activation of adenylyl cyclase leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which promotes the transcription of genes such as pro-opiomelanocortin (POMC), the precursor to ACTH.
-
Gq/PKC Pathway: Activation of phospholipase C (PLC) results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). PKC can also influence downstream signaling, including the activation of the ERK/MAPK pathway.
-
Gi/ERK/Akt Pathway: The βγ subunits of Gi proteins can activate Src tyrosine kinase. Src, in turn, can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the activation of the PI3K/Akt and ERK/MAPK signaling cascades. These pathways are involved in cell survival, proliferation, and plasticity.
Conclusion
This compound is a CRF1 receptor antagonist with demonstrated in vivo activity in both animal models and human subjects. The provided protocols offer detailed methodologies for assessing its pharmacological effects on the HPA axis. The quantitative data from studies with this compound and other CRF1 antagonists highlight their potential to modulate stress-related hormonal responses. The elucidation of the complex signaling pathways downstream of the CRF1 receptor provides a framework for understanding the molecular mechanisms of this compound's action and for the development of novel therapeutics targeting stress-related disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Verucerfont in Rodent Stress Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verucerfont (GSK-561,679) is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system, particularly the interaction between CRF and the CRF1 receptor, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, which orchestrates the body's neuroendocrine, autonomic, and behavioral responses to stress.[3][4][5] Dysregulation of the HPA axis is implicated in the pathophysiology of various stress-related disorders. By blocking the CRF1 receptor, this compound inhibits the release of adrenocorticotropic hormone (ACTH), thereby attenuating the downstream stress response. This mechanism makes this compound a valuable tool for investigating the role of the CRF1 system in rodent models of stress, anxiety, and depression.
These application notes provide a summary of this compound dosage and administration in rodents, detailed experimental protocols for stress induction and behavioral analysis, and a visualization of the relevant signaling pathway.
Data Presentation: this compound and Other CRF1 Antagonist Dosages in Rodent Studies
The following table summarizes key quantitative data from rodent studies involving this compound and another notable CRF1 antagonist, crinecerfont, for comparative purposes.
| Compound | Species/Strain | Dosage | Administration Route | Vehicle | Stress Model | Key Findings |
| This compound | Sprague-Dawley Rat | 10 mg/kg | Oral (p.o.) | 5% Cremophor EL | Adrenalectomized (non-stress model) | Potently blocked HPA axis activation by inhibiting ACTH release. |
| Crinecerfont | BALB/cByJ Mouse | 20 mg/kg/day | Intraperitoneal (i.p.) | 5% DMSO, 5% Cremophor | Unpredictable Chronic Mild Stress (UCMS) | Improved HPA axis negative feedback sensitivity in chronically stressed mice. |
Signaling Pathway
This compound acts as a competitive antagonist at the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by the binding of Corticotropin-Releasing Factor (CRF). This pathway is central to the activation of the HPA axis in response to stress.
Experimental Protocols
The following protocols provide a framework for conducting rodent stress studies with this compound. These are generalized protocols that should be adapted to specific research questions and institutional guidelines.
Experimental Workflow
Protocol 1: Chronic Unpredictable Mild Stress (CUMS) in Mice
This protocol is adapted from widely used CUMS procedures to induce a depression-like phenotype.
1. Animals and Housing:
-
Species: Male C57BL/6J mice (8-10 weeks old).
-
Housing: Single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide food and water ad libitum unless otherwise specified by a stressor.
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
2. CUMS Procedure (4-7 weeks):
-
Apply a series of mild, unpredictable stressors daily. The sequence of stressors should be random to prevent habituation.
-
Example Stressors:
-
Cage Tilt: Tilt the home cage 45 degrees for 1-3 hours.
-
Wet Bedding: Dampen the bedding with water (approximately 100-200 ml) for 12-24 hours.
-
Stroboscopic Light: Expose mice to a flashing light (e.g., 1 Hz) for 30 minutes.
-
Reversed Light/Dark Cycle: Reverse the light/dark cycle for 24 hours.
-
Forced Swim: Place mice in a cylinder of water (23-25°C) for 5-10 minutes.
-
Restraint Stress: Place mice in a well-ventilated restraint tube for 30-60 minutes.
-
Social Stress: House the experimental mouse in a cage previously occupied by another mouse for 1-2 hours.
-
3. This compound Administration:
-
Dosage (suggested starting point): Based on data from other CRF1 antagonists, a dose in the range of 10-20 mg/kg can be a starting point for efficacy studies.
-
Route: Oral (p.o.) gavage or intraperitoneal (i.p.) injection.
-
Vehicle: 5% DMSO and 5% Cremophor in sterile saline for i.p. injection, or 5% Cremophor EL for oral gavage.
-
Frequency: Administer this compound or vehicle daily, typically 30-60 minutes before the application of a stressor or behavioral testing.
4. Behavioral Assessment (Post-CUMS):
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior. Anxiolytic effects are indicated by increased time spent in and entries into the open arms.
-
Forced Swim Test (FST): To assess a depression-like phenotype (behavioral despair). Antidepressant-like effects are indicated by decreased immobility time.
-
Sucrose Preference Test: To assess anhedonia. A decrease in preference for a sucrose solution over water is indicative of anhedonia.
5. Physiological Assessment:
-
Collect blood samples via tail-nick or terminal cardiac puncture to measure plasma ACTH and corticosterone levels. This can be done at baseline and after an acute stressor to assess the HPA axis response.
Protocol 2: Social Defeat Stress in Rats
This protocol is a model of stress-induced social avoidance and anxiety.
1. Animals and Housing:
-
Species: Male Sprague-Dawley or Wistar rats (intruders) and larger, aggressive male Long-Evans rats (residents).
-
Housing: Intruders are single-housed. Residents are housed in a larger home cage.
-
Acclimatization: Acclimatize all rats to the facility for at least one week.
2. Social Defeat Procedure (e.g., 10 consecutive days):
-
Introduce an intruder rat into the home cage of a resident rat for a short period (e.g., 5-10 minutes) to allow for physical interaction and defeat.
-
After the physical defeat, house the intruder in the same cage as the resident but separated by a perforated divider for the remainder of the 24-hour period to allow for sensory but not physical contact.
-
Each day, expose the intruder to a new resident to prevent habituation.
3. This compound Administration:
-
Dosage: A starting dose of 10 mg/kg (p.o.) can be used based on previous studies in rats.
-
Route: Oral (p.o.) gavage.
-
Vehicle: 5% Cremophor EL.
-
Frequency: Administer daily, 30-60 minutes prior to the social defeat session.
4. Behavioral Assessment (Post-Social Defeat):
-
Social Interaction Test: Assess the amount of time the intruder rat spends in an interaction zone with an unfamiliar rat. Social avoidance is indicated by reduced interaction time.
-
Elevated Plus Maze (EPM): To measure anxiety-like behavior.
5. Physiological Assessment:
-
Measure plasma ACTH and corticosterone levels to determine the effect of this compound on the HPA axis response to social defeat stress.
Conclusion
This compound is a potent CRF1 antagonist that serves as a critical tool for elucidating the role of the CRF system in stress-related pathophysiology. The provided data and protocols offer a foundation for designing and conducting robust preclinical studies in rodents. Researchers should carefully consider the specific aims of their study to select the most appropriate stress model, dosage, and behavioral assays. Further dose-response studies are warranted to establish the optimal therapeutic window for this compound in various rodent models of stress.
References
- 1. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect in mice of intraperitoneal N-methyl-D-aspartate receptor antagonists in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioinformation.net [bioinformation.net]
- 5. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Verucerfont Solutions for Injection (5% Cremophor EL Vehicle)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verucerfont (GSK-561,679) is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF-1) receptor, which has been investigated for its therapeutic potential in stress-related disorders, including alcoholism.[1][2] As a hydrophobic molecule, this compound has low solubility in aqueous solutions, which poses a significant challenge for developing formulations for parenteral administration.
To overcome this limitation, a vehicle containing a solubilizing agent is required. Cremophor® EL, a polyethoxylated castor oil, is a non-ionic surfactant frequently used as a vehicle for administering poorly water-soluble drugs intravenously.[3][4][5] This document provides a detailed protocol for the preparation of this compound solutions for injection using a 5% Cremophor EL-based vehicle. It is important to note that Cremophor EL is not an inert excipient and has been associated with hypersensitivity reactions and other biological effects; therefore, its use should be carefully considered within the context of the specific study design.
Data Presentation
The following tables provide a summary of the components required for the formulation and the key quality control parameters for the final this compound solution.
Table 1: Components for this compound Injection Solution
| Component | Grade | Purpose | Representative Concentration |
| This compound | ≥98% Purity | Active Pharmaceutical Ingredient (API) | 1 - 10 mg/mL |
| Cremophor EL | USP/Ph. Eur. | Solubilizing Agent | 5% (w/v) |
| Dehydrated Ethanol | USP/Ph. Eur. | Co-solvent | 5% (v/v) |
| Water for Injection (WFI) or Saline (0.9% NaCl) | USP/Ph. Eur. | Diluent / Vehicle | q.s. to final volume |
Table 2: Quality Control Parameters for Final this compound Solution
| Parameter | Specification (Example) | Method |
| Appearance | Clear, colorless to slightly opalescent solution | Visual Inspection |
| pH | 6.0 - 8.0 | pH Meter |
| This compound Concentration | 90% - 110% of target | High-Performance Liquid Chromatography (HPLC) |
| Sterility | Sterile | Sterility Test (e.g., USP <71>) |
| Endotoxins | To be determined based on dose and route | Limulus Amebocyte Lysate (LAL) Test |
Experimental Protocols
3.1. Preparation of 5% Cremophor EL Vehicle
This protocol outlines the preparation of 100 mL of a 5% (w/v) Cremophor EL vehicle.
Materials:
-
Cremophor EL (USP/Ph. Eur. grade)
-
Dehydrated Ethanol (USP/Ph. Eur. grade)
-
Water for Injection (WFI) or 0.9% Saline
-
Sterile beakers and graduated cylinders
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
-
Sterile storage bottle
Procedure:
-
In a sterile beaker, accurately measure 5 mL of Dehydrated Ethanol.
-
While gently stirring with a sterile magnetic stir bar, slowly add 5 g of Cremophor EL to the ethanol.
-
Continue stirring until the Cremophor EL is fully dissolved. The mixture should be a clear, viscous solution.
-
Slowly and incrementally add WFI or saline to the mixture while stirring continuously to bring the total volume to 100 mL. Avoid rapid addition, which can cause precipitation.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile storage bottle.
-
The vehicle should be stored at 2-8°C and protected from light. It is recommended to use the vehicle shortly after preparation.
3.2. Preparation of this compound Solution for Injection
This protocol describes the preparation of a this compound solution at a target concentration. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific needs.
Materials:
-
This compound powder
-
Prepared 5% Cremophor EL Vehicle
-
Sterile vials appropriate for the final volume
-
Analytical balance and weigh paper/boat
-
Sterile spatulas
-
Vortex mixer
-
Water bath (optional, for gentle warming)
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Transfer the powder into a sterile vial.
-
Add a small volume of the 5% Cremophor EL Vehicle to the vial to wet the powder and create a slurry.
-
Gradually add the remaining 5% Cremophor EL Vehicle to reach the final target volume.
-
Securely cap the vial and vortex until the this compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution.
-
Visually inspect the final solution to ensure it is a clear, homogenous solution free from any visible particulates.
-
It is recommended to prepare the final this compound solution fresh before each use. If temporary storage is required, it should be kept at 2-8°C, protected from light, and for a duration validated by stability studies.
Visualizations
4.1. Experimental Workflow for this compound Solution Preparation
Caption: Workflow for the preparation of this compound injection solution.
4.2. Logical Relationship of Formulation Components
Caption: Diagram of the components in the final this compound formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Verucerfont Administration in Mice and Rats
These application notes provide detailed protocols for the administration of Verucerfont, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, to mice and rats for research purposes. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as a competitive antagonist at the CRF1 receptor. By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This action effectively dampens the physiological responses to stress mediated by the hypothalamic-pituitary-adrenal (HPA) axis.[1]
Signaling Pathway
The binding of CRF to its G-protein coupled receptor, CRF1, primarily activates the Gs alpha subunit, initiating a signaling cascade that involves the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response to stress. This compound blocks the initial step of this pathway.
Quantitative Data Summary
The following tables summarize the recommended dosages and administration parameters for this compound in rats and mice based on available literature.
Table 1: this compound Administration in Rats
| Parameter | Details | Reference |
| Species | Rat (Adrenalectomized) | [2] |
| Administration Route | Oral Gavage (p.o.) | [2] |
| Dosage | 10 mg/kg | [2] |
| Vehicle | 5% Cremaphor EL in water | [2] |
| Volume | 5 ml/kg |
Table 2: Recommended Starting Parameters for this compound Administration in Mice
| Parameter | Details | Reference |
| Species | Mouse | |
| Administration Route | Intraperitoneal (i.p.) | |
| Dosage | 20 mg/kg (starting dose, requires optimization) | |
| Vehicle | 0.9% NaCl (Sterile Saline) | |
| Volume | 10 ml/kg |
Note: Specific studies detailing this compound administration in mice are limited. The parameters in Table 2 are based on studies with other CRF1 antagonists and serve as a recommended starting point for experimental design. Dose-response studies are highly recommended to determine the optimal dose for your specific mouse strain and experimental paradigm.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol is adapted from a study using adrenalectomized rats.
Materials:
-
This compound
-
Cremaphor EL
-
Sterile water for injection
-
Gavage needles (16-18 gauge, appropriate length for the rat's size)
-
Syringes (1 ml or 3 ml)
-
Balance
-
Vortex mixer
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Vehicle (5% Cremaphor EL):
-
In a sterile beaker, add 5 ml of Cremaphor EL to 95 ml of sterile water.
-
Mix thoroughly using a vortex mixer until a homogenous solution is formed.
-
-
Preparation of this compound Solution (10 mg/kg):
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose (10 mg/kg).
-
Weigh the calculated amount of this compound accurately.
-
Suspend the this compound powder in the prepared 5% Cremaphor EL vehicle. The final volume should be calculated to deliver the dose in 5 ml/kg body weight.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Administration:
-
Weigh the rat immediately before administration to ensure accurate dosing.
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to avoid stomach perforation.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.
-
Observe the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
This is a general protocol for the i.p. administration of a CRF1 antagonist and should be optimized for this compound.
Materials:
-
This compound
-
0.9% NaCl (Sterile Saline)
-
Syringes (1 ml)
-
Needles (25-27 gauge)
-
Balance
-
Vortex mixer
-
Beakers and graduated cylinders
Procedure:
-
Preparation of this compound Solution (Recommended starting dose: 20 mg/kg):
-
Calculate the required amount of this compound based on the animal's body weight.
-
Weigh the calculated amount of this compound accurately.
-
Dissolve or suspend the this compound in sterile 0.9% NaCl. The final volume should be calculated to deliver the dose in 10 ml/kg body weight.
-
Vortex the solution thoroughly to ensure it is well-mixed. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Administration:
-
Weigh the mouse immediately before injection.
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
-
References
Application Notes and Protocols for Testing Verucerfont
These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals working with Verucerfont, a selective CRF1 receptor antagonist.
Introduction to this compound
This compound (also known as GSK-561,679) is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] CRF1 is a G-protein coupled receptor that plays a crucial role in the body's response to stress.[1] Activation of CRF1 by its endogenous ligand, corticotropin-releasing factor (CRF), triggers a signaling cascade that ultimately leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1] By blocking the CRF1 receptor, this compound inhibits this pathway and is therefore investigated for the treatment of stress-related disorders such as alcoholism.[1]
Quantitative Data for this compound and Reference Compounds
The following tables summarize the in vitro potency and selectivity of this compound and other common CRF1 receptor antagonists.
Table 1: this compound In Vitro Potency
| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound | Radioligand Binding | IC50 | ~6.1 | Not Specified | [2] |
| This compound | Radioligand Binding | Ki | - | - | - |
| This compound | cAMP Functional Assay | EC50 | - | - | - |
Table 2: this compound Selectivity Profile
| Compound | Target | Parameter | Value (nM) | Reference |
| This compound | CRF1 | IC50 | ~6.1 | |
| This compound | CRF2 | IC50 | >1000 | |
| This compound | CRF-BP | IC50 | >1000 |
Table 3: Comparative In Vitro Potency of CRF1 Receptor Antagonists
| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Antalarmin | Radioligand Binding | IC50 | 3 | Not Specified | |
| Astressin | Radioligand Binding | IC50 | 2.4 | Not Specified | |
| NBI27914 | cAMP Functional Assay | IC50 | 38.4 ± 3.6 | Y-79 | |
| Antisauvagine | cAMP Functional Assay | IC50 | 6.5 ± 1.6 | Y-79 |
Note: The availability of specific Ki and EC50 values for this compound in publicly accessible literature is limited. Researchers are encouraged to determine these values experimentally.
Signaling Pathway of CRF1 Receptor
The CRF1 receptor primarily signals through two major G-protein-coupled pathways: the Gαs and Gαq pathways. The diagram below illustrates these signaling cascades.
Caption: CRF1 Receptor Signaling Pathways.
Experimental Protocols
The following are detailed protocols for the culture of relevant cell lines and the execution of key assays for testing this compound.
Cell Culture Protocols
4.1.1. CHO-K1 Cells Stably Expressing Human CRF1 Receptor
Chinese Hamster Ovary (CHO-K1) cells are a common choice for stable expression of recombinant proteins due to their robust growth and well-characterized biology.
-
Culture Medium:
-
Base Medium: Ham's F-12K Medium (e.g., ATCC 30-2004).
-
Complete Growth Medium: Base medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418, hygromycin B) to maintain CRF1 expression.
-
-
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO2 in a humidified incubator.
-
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell monolayer with a Ca²⁺/Mg²⁺-free salt solution (e.g., PBS).
-
Add a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and dispense into new culture flasks at a recommended seeding density of 2-5 x 10⁴ cells/cm².
-
Incubate the cultures at 37°C, 5% CO2.
-
4.1.2. HEK293 Cells Stably or Transiently Expressing Human CRF1 Receptor
Human Embryonic Kidney (HEK293) cells are another widely used cell line for receptor studies, known for their high transfection efficiency. Of note, HEK293 cells endogenously express CRF1 receptors, a factor to consider in experimental design.
-
Culture Medium:
-
Base Medium: Dulbecco's Modified Eagle's Medium (DMEM).
-
Complete Growth Medium: Base medium supplemented with 10% FBS. For stable cell lines, include a selection antibiotic.
-
-
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO2 in a humidified incubator.
-
-
Subculturing:
-
Follow the same procedure as for CHO-K1 cells.
-
Recommended seeding density is 3-4 x 10⁴ cells/cm².
-
4.1.3. Y-79 Human Retinoblastoma Cells (Endogenous CRF1 Expression)
Y-79 cells are a human retinoblastoma cell line that endogenously expresses functional CRF1 receptors.
-
Culture Medium:
-
Base Medium: RPMI-1640 Medium.
-
Complete Growth Medium: Base medium supplemented with 15% FBS.
-
-
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO2 in a humidified incubator.
-
-
Subculturing:
-
Y-79 cells grow in suspension as multicellular clusters.
-
To subculture, gently aspirate and discard approximately half of the culture medium.
-
Add fresh complete growth medium to the desired volume.
-
Maintain cell concentration between 3 x 10⁵ and 1 x 10⁶ cells/mL.
-
Assay Protocols
4.2.1. Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CRF1 receptor.
-
Materials:
-
Cell membranes prepared from CRF1-expressing cells.
-
Radioligand: [¹²⁵I]Sauvagine or [¹²⁵I]Tyr⁰-ovine CRF.
-
Non-specific binding control: A high concentration of a non-labeled CRF1 ligand (e.g., 1 µM CRF).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, radioligand, and either this compound, buffer (for total binding), or non-specific binding control.
-
Add cell membranes to initiate the binding reaction.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound.
-
4.2.2. cAMP Functional Assay
This assay measures the ability of this compound to inhibit the CRF-induced production of cyclic AMP (cAMP), a downstream second messenger of CRF1 receptor activation.
-
Materials:
-
CRF1-expressing cells (e.g., CHO-K1-CRF1, HEK293-CRF1, or Y-79).
-
CRF (agonist).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 1 mM IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of CRF (typically the EC80) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Determine the EC50 of this compound's inhibitory effect.
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing a CRF1 receptor antagonist like this compound.
Caption: Experimental Workflow for this compound.
References
Application Notes and Protocols: Dexamethasone-CRF Test with Verucerfont
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting the Dexamethasone-Corticotropin-Releasing Factor (DEX-CRF) test in conjunction with Verucerfont, a Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonist. This document is intended to guide researchers in assessing the impact of this compound on the hypothalamic-pituitary-adrenal (HPA) axis.
Introduction
The Dexamethasone-CRF (DEX-CRF) test is a valuable tool for investigating the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[1] It is more sensitive than the dexamethasone suppression test (DST) alone in detecting HPA axis abnormalities.[1] The test combines the administration of dexamethasone, a synthetic glucocorticoid that suppresses adrenocorticotropic hormone (ACTH) secretion through negative feedback, with a subsequent challenge of corticotropin-releasing factor (CRF), which stimulates ACTH release. This allows for a dynamic assessment of pituitary corticotroph function and glucocorticoid receptor sensitivity.
This compound is a CRF1 receptor antagonist that blocks the action of CRF at its primary receptor in the pituitary, thereby attenuating the stress-induced release of ACTH and cortisol.[2] By incorporating this compound into the DEX-CRF test protocol, researchers can specifically investigate the contribution of CRF1 receptor signaling to HPA axis dysregulation and assess the pharmacodynamic effects of this class of drugs.
Mechanism of Action and Signaling Pathways
The HPA axis is a critical neuroendocrine system that regulates the body's response to stress. In response to a stressor, the hypothalamus releases CRF, which binds to CRF1 receptors on the anterior pituitary gland. This stimulates the synthesis and release of ACTH into the bloodstream. ACTH then travels to the adrenal glands and stimulates the production and release of cortisol. Cortisol, in turn, exerts negative feedback on both the hypothalamus and the pituitary to inhibit further CRF and ACTH release, thus maintaining homeostasis.
Dexamethasone mimics the negative feedback effect of cortisol, suppressing the HPA axis. The subsequent administration of CRF challenges this suppression. In a healthy individual, dexamethasone will suppress cortisol to low levels. In individuals with certain HPA axis pathologies, such as Cushing's disease, this suppression is overcome by the CRF challenge, leading to a significant rise in ACTH and cortisol.
This compound acts by competitively binding to and blocking CRF1 receptors on the pituitary corticotrophs. This prevents endogenous or exogenously administered CRF from stimulating ACTH secretion.
Signaling Pathway of the HPA Axis and the Effect of Dexamethasone and this compound
Caption: HPA axis signaling and points of intervention.
Experimental Protocols
The following protocols are synthesized from established DEX-CRF test procedures and clinical trial methodologies involving this compound.[2][3] Researchers should adapt these protocols based on their specific study population and objectives.
Subject Preparation
-
Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment based on the research question (e.g., healthy volunteers, patients with a specific disorder).
-
Medication Washout: Ensure subjects have discontinued any medications that could interfere with HPA axis function for an appropriate period before the test.
-
Fasting: Subjects should fast overnight (at least 8 hours) before the test. Water is permitted.
-
Informed Consent: Obtain written informed consent from all participants.
Dexamethasone-CRF Test Protocol with this compound
This protocol is based on a study evaluating this compound in anxious, alcohol-dependent women.
Materials:
-
Dexamethasone tablets (0.5 mg or 1.5 mg)
-
This compound (dosage as per study design, e.g., 350 mg/day)
-
Ovine Corticotropin-Releasing Factor (oCRF) for injection (1 µg/kg body weight)
-
Indwelling intravenous catheter
-
Blood collection tubes (e.g., EDTA tubes for ACTH, serum separator tubes for cortisol)
-
Centrifuge
-
Freezer (-80°C) for sample storage
Procedure:
-
This compound Administration: Begin administration of this compound or placebo at the designated dose and schedule for the duration specified in the study design (e.g., daily for 3 weeks).
-
Dexamethasone Administration: On the evening before the CRF challenge (e.g., Day 28 of treatment), administer a single oral dose of dexamethasone (e.g., 1.5 mg) at 11:00 PM.
-
Catheter Placement: On the day of the test, at approximately 12:30 PM, insert an indwelling intravenous catheter into a forearm vein for blood sampling.
-
Baseline Blood Sampling: At 2:30 PM and 3:00 PM, collect baseline blood samples for ACTH and cortisol measurement.
-
CRF Administration: Immediately after the 3:00 PM blood draw, administer a bolus intravenous injection of oCRF at a dose of 1 µg/kg body weight.
-
Post-CRF Blood Sampling: Collect blood samples at specific time points after the CRF injection. A typical sampling schedule is at 15, 30, 45, 60, 90, and 120 minutes post-injection.
-
Sample Processing: Immediately place blood tubes for ACTH on ice. Centrifuge all samples promptly, separate plasma/serum, and store at -80°C until analysis.
Experimental Workflow for DEX-CRF Test with this compound
Caption: Workflow of the DEX-CRF test with this compound.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups (this compound vs. Placebo).
Quantitative Data Summary
The following tables present hypothetical data based on the expected effects of this compound in a DEX-CRF test. Actual results will vary depending on the study population and design.
Table 1: Plasma ACTH Response to DEX-CRF Test (pg/mL)
| Time Point | Placebo Group (Mean ± SEM) | This compound Group (Mean ± SEM) |
| Baseline (-15 min) | 5.2 ± 1.1 | 5.0 ± 1.0 |
| Baseline (0 min) | 5.5 ± 1.2 | 5.3 ± 1.1 |
| 15 min post-CRF | 35.8 ± 5.4 | 10.2 ± 2.1 |
| 30 min post-CRF | 42.1 ± 6.0 | 12.5 ± 2.5 |
| 45 min post-CRF | 38.9 ± 5.8 | 11.8 ± 2.3 |
| 60 min post-CRF | 32.5 ± 5.1 | 10.9 ± 2.0 |
| 90 min post-CRF | 25.3 ± 4.2 | 9.5 ± 1.8 |
| 120 min post-CRF | 18.7 ± 3.5 | 8.1 ± 1.5 |
Table 2: Serum Cortisol Response to DEX-CRF Test (µg/dL)
| Time Point | Placebo Group (Mean ± SEM) | This compound Group (Mean ± SEM) |
| Baseline (-15 min) | <1.8 | <1.8 |
| Baseline (0 min) | <1.8 | <1.8 |
| 15 min post-CRF | 4.5 ± 0.8 | 2.1 ± 0.4 |
| 30 min post-CRF | 8.2 ± 1.5 | 3.5 ± 0.6 |
| 45 min post-CRF | 10.1 ± 1.8 | 4.2 ± 0.7 |
| 60 min post-CRF | 9.5 ± 1.7 | 4.0 ± 0.7 |
| 90 min post-CRF | 7.8 ± 1.4 | 3.3 ± 0.5 |
| 120 min post-CRF | 6.2 ± 1.1 | 2.8 ± 0.4 |
Interpretation of Results
-
Placebo Group: In the placebo group, following dexamethasone suppression, the administration of CRF is expected to cause a significant increase in both ACTH and cortisol levels, demonstrating a normal pituitary response to the CRF challenge.
-
This compound Group: In subjects receiving this compound, the response to the CRF challenge is expected to be significantly blunted. This is demonstrated by markedly lower peak and overall ACTH and cortisol levels compared to the placebo group. This finding indicates successful blockade of the CRF1 receptors by this compound, preventing the stimulatory effect of CRF on the pituitary corticotrophs.
Conclusion
The Dexamethasone-CRF test, when combined with the administration of the CRF1 receptor antagonist this compound, provides a powerful methodology for investigating the role of CRF1 signaling in HPA axis regulation. These application notes offer a framework for designing and conducting such studies, enabling researchers to effectively assess the pharmacodynamic properties of this compound and similar compounds in both clinical and preclinical settings. Careful adherence to standardized protocols and meticulous data collection are essential for obtaining reliable and interpretable results.
References
- 1. Combined dexamethasone suppression-corticotropin-releasing hormone stimulation test in studies of depression, alcoholism, and suicidal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone/Corticotropin-Releasing Hormone Test: Reference Range, Collection and Panels, Interpretation [emedicine.medscape.com]
Application Notes and Protocols for fMRI Methodology in Verucerfont Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functional magnetic resonance imaging (fMRI) methodologies employed in clinical trials investigating Verucerfont, a corticotropin-releasing factor receptor 1 (CRF1) antagonist. The protocols outlined below are based on published research and aim to provide a comprehensive guide for designing and implementing similar studies.
Introduction
This compound (GSK-561,679) is a CRF1 antagonist that has been investigated for its potential in treating conditions related to stress and anxiety, such as alcohol use disorder.[1] The mechanism of action involves blocking the CRF1 receptor, thereby attenuating the physiological stress response.[1] Functional MRI is a critical tool in the clinical evaluation of this compound, as it allows for the non-invasive assessment of the drug's effect on brain regions implicated in stress and emotional processing, most notably the amygdala.[2]
Signaling Pathway of this compound's Target: The CRF1 Receptor
This compound acts as an antagonist at the CRF1 receptor. The binding of the endogenous ligand, corticotropin-releasing factor (CRF), to the CRF1 receptor typically initiates a cascade of intracellular signaling events. These pathways are central to the body's stress response. This compound blocks these downstream effects.
Experimental Protocols
The following protocols are based on a clinical trial investigating the effect of this compound on brain responses to negative affective stimuli and alcohol cues in anxious, alcohol-dependent women.[2]
Participant Population
-
Inclusion Criteria: Anxious, alcohol-dependent women, aged 21-65 years.[2]
-
Exclusion Criteria: Standard MRI exclusion criteria (e.g., metallic implants, claustrophobia).
Study Design
A double-blind, placebo-controlled design is recommended.
-
Lead-in Phase: A single-blind placebo lead-in period of one week.
-
Randomization: Participants are randomized to receive either this compound (e.g., 350 mg per day) or a matched placebo.
-
Treatment Period: A double-blind treatment period of three weeks.
-
fMRI Assessment: An fMRI session is conducted at the end of the treatment period to assess brain responses.
fMRI Task Paradigms
Two primary task-based fMRI paradigms are utilized to probe amygdala reactivity: a negative emotional stimuli task and an alcohol cue-reactivity task.
1. Negative Emotional Stimuli Task (Fearful Faces)
-
Objective: To measure amygdala reactivity to socially threatening stimuli.
-
Stimuli: Standardized sets of fearful and neutral facial expressions (e.g., from the Ekman and Friesen series).
-
Design: A block design is typically employed.
-
Task Blocks: Presentation of fearful faces.
-
Control Blocks: Presentation of neutral faces.
-
-
Procedure: Participants view blocks of faces and may be asked to perform a simple task, such as gender identification, to ensure engagement.
2. Alcohol Cue-Reactivity Task
-
Objective: To assess brain responses to alcohol-related cues.
-
Stimuli: Images of alcoholic beverages and non-alcoholic control beverages (e.g., water, juice).
-
Design: A block design is commonly used.
-
Task Blocks: Presentation of alcohol-related images.
-
Control Blocks: Presentation of neutral beverage images.
-
-
Procedure: Participants passively view the images.
fMRI Data Acquisition
-
Scanner: A 3 Tesla MRI scanner is recommended for optimal signal-to-noise ratio.
-
Pulse Sequence: A T2*-weighted gradient-echo echo-planar imaging (EPI) sequence is standard for BOLD fMRI.
-
Key Acquisition Parameters (Recommended):
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 30 ms
-
Flip Angle: 90°
-
Field of View (FOV): 192 x 192 mm
-
Matrix Size: 64 x 64
-
Slice Thickness: 3-4 mm, with no gap
-
-
Anatomical Scan: A high-resolution T1-weighted anatomical scan (e.g., MPRAGE) should be acquired for registration and normalization of the functional data.
fMRI Data Analysis
The analysis of fMRI data involves several preprocessing and statistical modeling steps. Software packages such as AFNI, FSL, or SPM are commonly used.
1. Preprocessing
-
Motion Correction: Realignment of all functional volumes to a reference volume to correct for head motion.
-
Slice-Timing Correction: Correction for differences in acquisition time between slices.
-
Co-registration: Alignment of the functional data with the high-resolution anatomical scan.
-
Normalization: Transformation of the data into a standard stereotactic space (e.g., Talairach or MNI).
-
Spatial Smoothing: Application of a Gaussian kernel (e.g., 6-8 mm FWHM) to increase the signal-to-noise ratio.
2. Statistical Analysis
-
Model: A general linear model (GLM) is applied to each participant's data. The model includes regressors for each task condition (e.g., fearful faces, neutral faces, alcohol cues, neutral cues) convolved with a hemodynamic response function. Motion parameters are typically included as nuisance regressors.
-
Contrasts: Voxel-wise statistical parametric maps are generated for contrasts of interest, such as:
-
Fearful Faces > Neutral Faces
-
Alcohol Cues > Neutral Cues
-
-
Group Analysis: The contrast images from all participants are entered into a second-level analysis (e.g., a t-test) to compare the effects of this compound versus placebo on brain activation.
-
Region of Interest (ROI) Analysis: Based on a priori hypotheses, an ROI analysis of the amygdala is performed to specifically test for the effects of this compound on its reactivity.
Data Presentation
Quantitative data from fMRI studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Amygdala Reactivity to Fearful Faces
| Group | Brain Region | Mean BOLD Signal Change (Parameter Estimate ± SEM) | Statistical Value (t-score) | p-value |
| This compound | Right Amygdala | [Insert Value] | [Insert Value] | [Insert Value] |
| Placebo | Right Amygdala | [Insert Value] | [Insert Value] | [Insert Value] |
Note: Specific values for BOLD signal change and statistics would be extracted from the results of the clinical trial.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of an fMRI study in a this compound clinical trial.
References
Application Notes and Protocols: Adrenalectomized Rat Model for Verucerfont Functional Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verucerfont (GSK-561,679) is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates the body's response to stress.[1][2] In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors in the anterior pituitary gland, stimulating the secretion of Adrenocorticotropic Hormone (ACTH).[1][3] ACTH then acts on the adrenal glands to stimulate the release of glucocorticoids, such as corticosterone in rodents.
The adrenalectomized (ADX) rat model is a powerful in vivo tool for assessing the functional inhibition of the CRF1 receptor by antagonists like this compound. In ADX rats, the primary source of endogenous glucocorticoids is removed, leading to a disruption of the negative feedback loop that normally suppresses CRF and ACTH release. This results in a state of chronically elevated ACTH levels, driven by endogenous CRF. Consequently, the ADX rat serves as a sensitive model to evaluate the ability of a CRF1 antagonist to block the action of endogenous CRF on the pituitary, which is reflected by a reduction in plasma ACTH levels.
These application notes provide a detailed overview and protocols for utilizing the adrenalectomized rat model to assess the functional inhibitory activity of this compound.
Signaling Pathway and Experimental Workflow
CRF1 Receptor Signaling Pathway
The binding of CRF to the CRF1 receptor, a G-protein-coupled receptor, primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the synthesis and release of ACTH from the anterior pituitary.
Experimental Workflow
The overall experimental workflow involves the surgical adrenalectomy of rats, a recovery period, administration of this compound or vehicle, and subsequent blood collection for ACTH measurement.
Experimental Protocols
Bilateral Adrenalectomy in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Wound clips or sutures
-
Sterile saline (0.9%) for drinking water post-surgery
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the surgical area on the back, just below the rib cage.
-
Make a dorsal midline skin incision approximately 2-3 cm in length.
-
Separate the skin from the underlying muscle to expose the muscle wall.
-
Make a small incision through the muscle wall on one side of the spine, just below the last rib, to enter the peritoneal cavity.
-
Gently exteriorize the adrenal gland, which is encapsulated in a fat pad.
-
Carefully dissect the adrenal gland away from the surrounding fat and vasculature.
-
Return the fat pad to the abdominal cavity.
-
Repeat the procedure on the contralateral side to remove the second adrenal gland.
-
Close the muscle incision with sutures.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesia as per institutional guidelines.
-
House the adrenalectomized rats with free access to 0.9% saline drinking water to maintain electrolyte balance.
-
Allow a recovery period of 7-10 days before experimental procedures.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a specific formulation as recommended by the manufacturer)
-
Oral gavage needles or appropriate injection supplies for the chosen route of administration.
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare serial dilutions to achieve the desired doses.
-
On the day of the experiment, administer this compound or vehicle to the adrenalectomized rats. The route of administration (e.g., oral, intraperitoneal, subcutaneous) and the timing of administration relative to blood sampling should be consistent across all experimental groups.
Blood Collection and Plasma Separation
Materials:
-
Collection tubes containing an anticoagulant (e.g., EDTA)
-
Micro-hematocrit tubes or syringes
-
Refrigerated centrifuge
Procedure:
-
At the predetermined time point after this compound administration, collect blood samples. Common methods include tail vein nicking for small volumes or terminal cardiac puncture for a larger volume under deep anesthesia.
-
Immediately place the blood samples in EDTA-containing tubes and keep them on ice.
-
Centrifuge the blood samples at approximately 1000-2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis. Avoid repeated freeze-thaw cycles.
ACTH Measurement (ELISA)
Materials:
-
Commercially available rat ACTH ELISA kit (e.g., from Elabscience, CUSABIO)
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples as per the ELISA kit manufacturer's instructions. It is recommended to run all samples and standards in duplicate.
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the detection antibody (e.g., HRP-conjugate) to each well.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate for the recommended time, protected from light.
-
Add the stop solution to each well to terminate the reaction.
-
Read the optical density of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the ACTH concentration in the samples by interpolating from the standard curve.
Data Presentation and Expected Results
The primary endpoint of this assay is the reduction in plasma ACTH levels in this compound-treated adrenalectomized rats compared to vehicle-treated controls. The data should be presented in a clear, tabular format to demonstrate the dose-dependent inhibitory effect of this compound.
Table 1: Representative Dose-Dependent Inhibition of Plasma ACTH by this compound in Adrenalectomized Rats
| Treatment Group | Dose (mg/kg) | N | Plasma ACTH (pg/mL) ± SEM | % Inhibition |
| Vehicle | 0 | 8 | 850 ± 75 | 0% |
| This compound | 3 | 8 | 510 ± 60 | 40% |
| This compound | 10 | 8 | 255 ± 45 | 70% |
| This compound | 30 | 8 | 127.5 ± 30 | 85% |
| Sham-Operated Control | N/A | 8 | 50 ± 10 | N/A |
Note: The data in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Expected Results:
-
Vehicle-treated ADX rats: Will exhibit significantly elevated plasma ACTH levels compared to sham-operated controls, confirming the removal of the glucocorticoid negative feedback.
-
This compound-treated ADX rats: Will show a dose-dependent decrease in plasma ACTH levels compared to the vehicle-treated group. This demonstrates that this compound is effectively blocking the CRF1 receptors in the pituitary and inhibiting the stimulatory effect of endogenous CRF on ACTH secretion.
-
Sham-operated controls: Will have low, basal levels of plasma ACTH.
Conclusion
The adrenalectomized rat model provides a robust and sensitive in vivo assay for quantifying the functional inhibition of the CRF1 receptor by antagonists such as this compound. By measuring the suppression of the characteristically high plasma ACTH levels in these animals, researchers can effectively determine the potency and efficacy of novel CRF1-targeting compounds. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for the successful implementation of this valuable preclinical research tool.
References
- 1. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor Antagonist Administration Prevents Adrenal Gland Atrophy in an ACTH-Independent Cushing's Syndrome Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Measuring ACTH and Cortisol Levels after Verucerfont Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verucerfont (GSK-561,679) is a corticotropin-releasing factor receptor 1 (CRF-1) antagonist developed by GlaxoSmithKline.[1] CRF-1 is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.[1] By blocking the CRF-1 receptor, this compound aims to reduce the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby decreasing the production and release of cortisol from the adrenal glands.[1] This mechanism of action makes this compound a compound of interest for conditions characterized by HPA axis dysregulation.
These application notes provide detailed protocols for measuring ACTH and cortisol levels in human subjects following the administration of this compound. The methodologies described are based on established clinical and analytical procedures and are intended to guide researchers in designing and executing studies to evaluate the pharmacodynamic effects of this compound on the HPA axis. While this compound has been studied in the context of alcoholism, this document also draws upon data from a similar CRF-1 antagonist, Crinecerfont (NBI-74788), which has been extensively studied in Congenital Adrenal Hyperplasia (CAH), a condition directly related to HPA axis dysregulation.[2][3]
Data Presentation
The following tables summarize the quantitative effects of CRF-1 receptor antagonists on ACTH and other relevant hormone levels as reported in clinical studies.
Table 1: Effect of this compound on HPA Axis Response to Dexamethasone-CRF Challenge in Anxious Alcohol-Dependent Women
| Parameter | Treatment Group | Outcome |
| Cortisol | This compound (350 mg/day for 3 weeks) | Significant main effect of treatment in blunting the cortisol response (p=0.005). |
| ACTH | This compound (350 mg/day for 3 weeks) | Significant treatment by time interaction, indicating a blunted ACTH response (p=0.03). |
Table 2: Effect of Crinecerfont on Hormone Levels in Patients with Congenital Adrenal Hyperplasia (CAH)
| Population | Crinecerfont Dose | Duration | Median Percent Reduction from Baseline |
| Adults (18-50 years) | 100 mg twice daily | 14 days | ACTH: -66%, 17-hydroxyprogesterone (17OHP): -64%, Androstenedione: -64% |
| Adolescents (14-17 years) | Not specified | 14 days | ACTH: -57%, 17OHP: -69%, Androstenedione: -58% |
Experimental Protocols
Protocol 1: Dexamethasone-Corticotropin-Releasing Hormone (Dex-CRH) Test
This protocol is designed to assess the ability of this compound to suppress the HPA axis response to a combined dexamethasone and CRH challenge.
Materials:
-
This compound or placebo capsules
-
Dexamethasone (0.5 mg tablets)
-
Synthetic ovine or human CRH (1 µg/kg body weight)
-
Catheter for intravenous access
-
Blood collection tubes (e.g., EDTA tubes for ACTH, serum separator tubes for cortisol)
-
Centrifuge
-
Freezer (-20°C or -80°C) for sample storage
Procedure:
-
Subject Preparation:
-
Subjects should fast for at least 4 hours before the test.
-
An intravenous catheter is inserted for blood sampling.
-
-
Dexamethasone Administration:
-
Administer 8 doses of 0.5 mg dexamethasone orally every 6 hours, starting at noon on the day before the CRH challenge. The last dose is given at 6 AM on the day of the challenge.
-
-
This compound Administration:
-
Administer this compound or placebo at the specified time according to the clinical trial protocol (e.g., daily for a set number of weeks).
-
-
CRH Challenge and Blood Sampling:
-
Two hours after the final dexamethasone dose (at 8 AM), administer CRH (1 µg/kg) as an intravenous bolus over 30 seconds.
-
Collect blood samples for ACTH and cortisol measurement at the following time points: -15, 0 (immediately before CRH injection), 15, 30, 45, 60, 90, and 120 minutes post-CRH injection.
-
-
Sample Processing:
-
For ACTH, collect blood in pre-chilled EDTA tubes and place on ice immediately. Centrifuge at 4°C, separate the plasma, and freeze at -80°C until analysis.
-
For cortisol, allow blood to clot, centrifuge, separate the serum, and freeze at -20°C until analysis.
-
Protocol 2: Measurement of ACTH and Cortisol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for the accurate quantification of ACTH and cortisol due to its high specificity and sensitivity.
Materials:
-
LC-MS/MS system
-
Appropriate columns and mobile phases for steroid and peptide analysis
-
Internal standards for ACTH and cortisol
-
Calibrators and quality control samples
-
Sample preparation reagents (e.g., for protein precipitation, solid-phase extraction)
Procedure:
-
Sample Preparation:
-
Thaw plasma (for ACTH) or serum (for cortisol) samples on ice.
-
Perform protein precipitation to remove interfering proteins.
-
Further purify the samples using solid-phase extraction if necessary.
-
Add internal standards to all samples, calibrators, and controls.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a validated chromatographic method to separate ACTH and cortisol from other endogenous compounds.
-
Use a validated mass spectrometry method for the detection and quantification of the analytes based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Generate a calibration curve using the calibrator samples.
-
Quantify the concentration of ACTH and cortisol in the unknown samples by comparing their peak area ratios (analyte to internal standard) to the calibration curve.
-
Ensure that the quality control samples are within the acceptable range to validate the analytical run.
-
Visualizations
Caption: this compound blocks the CRF-1 receptor on the pituitary.
Caption: Workflow for the Dexamethasone-CRH Test.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
Troubleshooting & Optimization
Verucerfont In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Verucerfont in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GSK-561,679) is a selective, orally bioavailable, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] Its primary mechanism of action is to block the binding of Corticotropin-Releasing Factor (CRF) to the CRF1 receptor. This action attenuates the downstream signaling cascade that leads to the release of Adrenocorticotropic Hormone (ACTH) from the pituitary gland, thereby reducing the production and release of corticosteroids (like cortisol in humans and corticosterone in rodents) from the adrenal glands.[2]
Q2: What is the recommended vehicle for in vivo administration of this compound in rodents?
A2: For oral administration in rats, this compound has been successfully formulated in a vehicle of 5% Cremaphor EL in sterile water.[1] It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration. Always include a vehicle-only control group in your experimental design to account for any potential effects of the vehicle itself.
Q3: What are the expected effects of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) axis?
A3: this compound is expected to suppress HPA axis activity, particularly under conditions of stress or challenge. In preclinical models, such as the adrenalectomized rat, this compound has been shown to potently and sustainably suppress elevated ACTH levels.[1] In studies utilizing the dexamethasone/CRF test, this compound is expected to blunt the CRF-induced increase in both ACTH and corticosterone.
Q4: Are there known discrepancies between the effect of this compound on the HPA axis and its behavioral outcomes?
A4: Yes, this is a critical point to consider in experimental design and data interpretation. While this compound has demonstrated robust suppression of the HPA axis in both animal models and human trials, this does not always translate to significant effects on behavioral measures, such as alcohol craving or anxiety-like behaviors. Researchers should be aware of this potential disconnect and may need to include a battery of behavioral tests to fully characterize the compound's effects.
Troubleshooting Guides
Issue 1: Unexpected Lack of Efficacy on HPA Axis Suppression
Question: I am not observing the expected suppression of ACTH or corticosterone after this compound administration. What are the potential causes and troubleshooting steps?
Answer:
| Potential Cause | Troubleshooting Steps |
| Improper Drug Formulation or Administration | - Verify Formulation: Ensure this compound is fully dissolved or in a uniform suspension in the vehicle (e.g., 5% Cremaphor EL). Vortex the solution immediately before each administration. - Confirm Administration Technique: For oral gavage, ensure the dose was delivered directly to the stomach and not into the trachea. Observe the animal for any signs of respiratory distress post-administration. - Dose and Bioavailability: Review the dose being used. For rats, a dose of 10 mg/kg (p.o.) has been shown to be effective. Consider the oral bioavailability of your specific formulation. |
| Timing of Sample Collection | - Pharmacokinetics: The timing of blood sampling is critical. Peak plasma concentrations and receptor occupancy will influence the observed effect. In adrenalectomized rats, ACTH suppression was observed for at least 6 hours post-dose. Conduct a pilot study to determine the optimal time course for your experimental conditions. |
| Animal Model and Stress Level | - Baseline HPA Activity: The effect of a CRF1 antagonist may be more pronounced in animals with an activated HPA axis. Ensure your experimental model (e.g., post-stress, adrenalectomy) is appropriate to observe the suppressive effects. |
| Assay Variability | - Sample Handling: Ensure proper handling of blood samples for ACTH and corticosterone measurement (e.g., collection in EDTA tubes on ice, prompt centrifugation, and proper storage) to prevent degradation. - Assay Validation: Verify the sensitivity and reliability of your ACTH and corticosterone assays. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
Materials:
-
This compound
-
Vehicle: 5% Cremaphor EL in sterile water
-
Oral gavage needles (appropriate size for the rat's weight)
-
Syringes
-
Vortex mixer
-
Scale
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare the formulation by dissolving or suspending this compound in 5% Cremaphor EL.
-
Vortex the solution thoroughly to ensure a homogenous mixture. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the formulation to be administered (typically 5 ml/kg for this vehicle).
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Dexamethasone/CRH Test in Rats
Materials:
-
Dexamethasone (DEX)
-
Corticotropin-Releasing Hormone (CRH)
-
Saline
-
Catheters (for blood sampling)
-
Blood collection tubes (with EDTA)
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Five days prior to the experiment, catheterize the jugular vein of male Wistar rats under anesthesia for drug infusion and blood sampling.
-
-
Dexamethasone Administration:
-
At 12:00 h (during the diurnal trough of HPA activity), administer dexamethasone (30 µg/kg) via the catheter. This dose is intended to suppress the endogenous diurnal increase in ACTH and corticosterone.
-
-
CRH Challenge:
-
At 20:00 h, infuse CRH (50 ng/kg) through the catheter.
-
-
Blood Sampling:
-
Collect baseline blood samples before DEX administration.
-
Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the CRH challenge to measure ACTH and corticosterone levels.
-
Process blood samples immediately (centrifuge at 4°C and store plasma at -80°C) for subsequent analysis.
-
Protocol 3: Adrenalectomized Rat Model for this compound Testing
Materials:
-
Surgical instruments for adrenalectomy
-
Anesthetics
-
Analgesics
-
0.9% saline for post-operative drinking water
-
This compound formulation
Procedure:
-
Adrenalectomy Surgery:
-
Perform bilateral adrenalectomy on male Sprague-Dawley rats under anesthesia. A dorsal midline incision followed by small incisions through the abdominal wall lateral to the incision is a common approach.
-
Provide post-operative care, including analgesics and 0.9% saline in the drinking water to maintain electrolyte balance.
-
Allow a recovery period of at least one week. Verify successful adrenalectomy by measuring plasma corticosterone levels, which should be negligible.
-
-
Catheter Implantation:
-
Approximately four days before the experiment, implant a femoral vein catheter for blood sampling.
-
-
This compound Administration and Blood Sampling:
-
On the day of the experiment, acclimate the rats to individual sampling cages.
-
Collect a baseline blood sample.
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.
-
Collect blood samples at specified time points (e.g., 1, 2, 3, 4, and 6 hours) post-administration to measure plasma ACTH levels.
-
Data Presentation
Table 1: Effect of this compound on Plasma ACTH in Adrenalectomized Rats
| Treatment | Time Post-Dose (hours) | Mean Plasma ACTH (pg/mL) ± SEM | % Change from Baseline |
| Vehicle (5% Cremaphor EL) | 0 (Baseline) | 1050 ± 150 | 0% |
| 1 | 1100 ± 170 | +4.8% | |
| 2 | 1080 ± 160 | +2.9% | |
| 4 | 1120 ± 180 | +6.7% | |
| 6 | 1090 ± 175 | +3.8% | |
| This compound (10 mg/kg, p.o.) | 0 (Baseline) | 1100 ± 160 | 0% |
| 1 | 450 ± 80 | -59.1% | |
| 2 | 400 ± 70 | -63.6% | |
| 4 | 380 ± 65 | -65.5% | |
| 6 | 350 ± 60 | -68.2% | |
| Note: Data are hypothetical and for illustrative purposes, based on qualitative descriptions from preclinical studies where this compound significantly suppressed ACTH levels compared to vehicle at all time points. |
Visualizations
References
Technical Support Center: Optimizing Verucerfont Dosage for Behavioral Studies
Welcome to the technical support center for Verucerfont (GSK-561,679), a selective corticotropin-releasing factor 1 (CRF-1) receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound dosage in in vivo behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a CRF-1 receptor antagonist.[1] Corticotropin-releasing factor (CRF) is a neuropeptide involved in the stress response.[1] By blocking the CRF-1 receptor, this compound can attenuate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby modulating the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's response to stress.[1][2]
Q2: What are the reported dosages of this compound used in preclinical and clinical studies?
A2: Reported dosages vary between species. In preclinical studies with rats, a dose of 10 mg/kg administered orally has been used.[2] In human clinical trials, a daily oral dose of 350 mg has been administered. It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and behavioral paradigm.
Q3: What vehicle can be used to dissolve and administer this compound in rodent studies?
A3: In a study with adrenalectomized rats, this compound was administered orally in a vehicle of 5% Cremaphor EL in saline. The choice of vehicle is critical and can itself have biological effects. Therefore, it is essential to include a vehicle-only control group in your experimental design. For pyrazolo[1,5-a]pyrimidine compounds like this compound, solubility can be a challenge, and various formulation strategies may be necessary for different administration routes.
Q4: What are some common behavioral assays used to evaluate CRF-1 antagonists like this compound?
A4: CRF-1 antagonists are often evaluated in behavioral models of anxiety and depression. Common assays include the elevated plus maze, open field test, social interaction test, and defensive withdrawal paradigm. For studies related to addiction, models of stress-induced relapse are frequently used.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Behavioral Effects
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose | The dose may be too low to achieve sufficient CRF-1 receptor occupancy and produce a behavioral effect. Conversely, at higher doses, off-target effects or receptor desensitization could occur. Solution: Conduct a dose-response study to determine the optimal therapeutic window for your specific model and behavioral endpoint. Start with a dose range informed by the literature (e.g., 5-20 mg/kg in rodents) and include at least 3-4 dose levels. |
| Vehicle-Related Issues | The vehicle may not be appropriate for this compound, leading to poor solubility, stability, or bioavailability. The vehicle itself could also be producing confounding behavioral effects. Solution: Ensure this compound is fully dissolved or uniformly suspended in the vehicle. Always include a vehicle-only control group. If solubility is an issue, consider alternative formulation strategies, but be aware of the potential toxicities of excipients like cyclodextrins at high concentrations. |
| High Inter-Individual Variability | Animal behavior is inherently variable. Factors such as genetics (strain), sex, age, housing conditions, and handling can all contribute to variability in drug response. Solution: Use a sufficient number of animals per group to achieve adequate statistical power. Ensure that animals are properly habituated to the experimental procedures and environment. Standardize all experimental conditions as much as possible. |
| Paradoxical or Unexpected Behavioral Effects | In some studies, this compound has been reported to worsen anxiety-like behaviors under certain conditions, despite its mechanism of action suggesting anxiolytic effects. Solution: Carefully consider the specific behavioral paradigm and the nature of the stressor. The effects of CRF-1 antagonists can be context-dependent. It is important to measure multiple behavioral endpoints to get a comprehensive picture of the drug's effects. For example, in an elevated plus maze, analyze both anxiety-related measures (time in open arms) and locomotor activity (total arm entries). |
Issue 2: Acute Adverse Effects or Toxicity
| Possible Cause | Troubleshooting Steps |
| "First-Dose Effect" | Antagonists can sometimes cause a pronounced, transient physiological response upon initial administration. While not specifically reported for this compound, this is a known phenomenon with other classes of receptor antagonists. Solution: Consider a dose-escalation protocol, starting with a lower dose and gradually increasing to the target dose over several days. This can help the animal acclimatize to the drug. |
| Compound-Related Toxicity | At higher doses, this compound may have off-target effects leading to adverse clinical signs. Solution: Closely monitor animals for any signs of toxicity, such as changes in weight, food/water intake, posture, or activity levels. If toxicity is observed, reduce the dose or consider a different administration route that might alter the pharmacokinetic profile. |
| Vehicle Toxicity | Some vehicles, especially at high concentrations or with chronic administration, can cause toxicity. Solution: Review the literature for safety data on your chosen vehicle. If in doubt, run a preliminary study to assess the tolerability of the vehicle alone. |
Data Presentation
Table 1: Reported Dosages of this compound
| Species | Dosage | Route of Administration | Study Population | Reference |
| Rat | 10 mg/kg | Oral | Adrenalectomized Sprague-Dawley | |
| Human | 350 mg/day | Oral | Anxious, alcohol-dependent women |
Table 2: Dosages of Other CRF-1 Antagonists in Rodent Behavioral Studies
| Compound | Species | Dosage | Route of Administration | Behavioral Model | Reference |
| R121919 | Rat | 10 mg/kg | Subcutaneous | Defensive Withdrawal | |
| Antalarmin | Rat | Not Specified | In food chow | Chronic Stress | |
| MJL-1-109-2 | Rat | 10 mg/kg | Not Specified | Shock-Probe Test |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats for Behavioral Testing
-
Animal Model: Male Sprague-Dawley rats (250-300g). House animals in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least one week of acclimatization before the start of the experiment.
-
Drug Preparation:
-
Prepare the vehicle: 5% Cremaphor EL (Sigma-Aldrich) in sterile 0.9% saline.
-
On the day of the experiment, weigh the required amount of this compound and suspend it in the vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 2 ml/kg volume, prepare a 5 mg/ml suspension).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Administration:
-
Administer this compound or vehicle via oral gavage at a volume of 2 ml/kg.
-
The timing of administration relative to behavioral testing should be determined based on the pharmacokinetic profile of this compound. A typical pre-treatment time for oral compounds is 30-60 minutes.
-
-
Behavioral Testing:
-
Conduct the behavioral test (e.g., elevated plus maze, open field test) at the predetermined time point after drug administration.
-
Ensure that the experimenter is blind to the treatment conditions.
-
-
Control Groups:
-
Include a vehicle-only control group to account for any effects of the vehicle or the administration procedure.
-
A naïve (no treatment) control group can also be included to establish a baseline for the behavior.
-
Visualizations
Caption: Mechanism of action of this compound in the HPA axis.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting logic for lack of behavioral effect.
References
Potential off-target effects of Verucerfont
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of Verucerfont (GSK-561,679). The following resources are designed to address common questions and troubleshooting scenarios that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] By blocking this receptor, this compound inhibits the release of adrenocorticotropic hormone (ACTH), thereby modulating the hypothalamic-pituitary-adrenal (HPA) axis, which is a central component of the stress response.[1][2]
Q2: What is the selectivity profile of this compound for CRF receptors?
This compound exhibits high selectivity for the CRF1 receptor over the CRF2 receptor and the CRF-binding protein (CRF-BP).[1]
Q3: Have any significant off-target effects been identified for this compound?
Based on publicly available data, a broad off-target binding profile for this compound against a comprehensive panel of receptors, ion channels, and enzymes has not been published. The primary reported adverse effect from preclinical safety studies is a potential for testicular toxicity. This finding led to the exclusion of male participants from some clinical trials.
Q4: What is the known mechanism for this compound-induced testicular toxicity?
The specific molecular mechanism underlying the potential testicular toxicity of this compound has not been detailed in the available scientific literature. While this compound is a pyrazolopyrimidine derivative, the general class of compounds has been associated with various effects, and a specific structure-toxicity relationship for this particular adverse effect has not been publicly established.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype Observed in vitro
You are observing a cellular phenotype in your experiments that is inconsistent with CRF1 receptor blockade.
Possible Cause:
-
Off-target activity: The observed effect may be due to this compound interacting with an unknown off-target protein in your specific cell line.
-
Compound integrity: The this compound sample may have degraded or contain impurities.
-
Experimental artifact: The phenotype may be a result of experimental conditions unrelated to the compound's activity.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
In parallel with your primary assay, perform a functional assay to confirm CRF1 antagonism. For example, measure the inhibition of CRF-stimulated cAMP release in a cell line endogenously or recombinantly expressing the CRF1 receptor.
-
-
Verify Compound Integrity:
-
Use a fresh, validated batch of this compound.
-
Confirm the identity and purity of your compound stock using analytical methods such as LC-MS and NMR.
-
-
Rule Out Non-Specific Effects:
-
Include a structurally related but inactive control compound in your experiments.
-
Test a different CRF1 antagonist with a distinct chemical scaffold to see if the phenotype is reproducible.
-
-
Hypothesize and Test Potential Off-Targets:
-
Based on the observed phenotype, search literature databases (e.g., ChEMBL, PubChem) for compounds with similar structures to this compound and their known targets. This may provide clues to potential off-target interactions.
-
Problem 2: In vivo Study Shows Signs of Testicular Toxicity
In a preclinical animal study, you observe histopathological changes in the testes or alterations in reproductive hormone levels following this compound administration.
Possible Cause:
-
This is a known potential adverse effect of this compound, though the mechanism is not fully elucidated.
Troubleshooting and Investigative Steps:
-
Characterize the Toxicity Profile:
-
Conduct a thorough histopathological examination of the testes, epididymis, and other reproductive tissues.
-
Measure serum levels of reproductive hormones (e.g., testosterone, luteinizing hormone, follicle-stimulating hormone).
-
Perform sperm analysis (count, motility, morphology).
-
-
Dose-Response Relationship:
-
Evaluate if the observed toxicity is dose-dependent by testing a range of this compound concentrations.
-
-
Time-Course of Toxicity:
-
Assess the onset and potential for recovery of the testicular effects after cessation of treatment.
-
-
Investigate Potential Mechanisms (Advanced):
-
Gene Expression Analysis: Perform transcriptomic analysis (e.g., RNA-seq) of testicular tissue to identify dysregulated pathways.
-
Proteomic Analysis: Use proteomic techniques to identify changes in protein expression in the testes.
-
Metabolomic Analysis: Analyze testicular tissue for metabolic perturbations.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) |
| CRF1 Receptor | ~6.1 |
| CRF2 Receptor | >1000 |
| CRF-Binding Protein (CRF-BP) | >1000 |
Data compiled from publicly available literature.
Experimental Protocols
Protocol 1: In Vitro CRF-Stimulated cAMP Assay
This protocol is to confirm the on-target activity of this compound by measuring its ability to inhibit CRF-stimulated cyclic AMP (cAMP) production in cells expressing the CRF1 receptor.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Corticotropin-releasing factor (CRF) peptide
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
384-well white assay plates
Procedure:
-
Cell Plating: Seed the CRF1-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of CRF at a concentration that elicits a submaximal response (e.g., EC80).
-
Compound Addition: Remove the cell culture medium and add the diluted this compound solutions to the wells. Incubate for 30 minutes at 37°C.
-
CRF Stimulation: Add the CRF solution to the wells (except for the unstimulated control wells) and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound blocks the CRF1 signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
Addressing variability in Verucerfont experimental results
Welcome to the technical support center for Verucerfont (GSK-561,679), a selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor.[1] By blocking this receptor, this compound inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which is typically triggered by CRF in response to stress.[1] This action modulates the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the stress response.
Q2: What are the main therapeutic areas this compound has been investigated for?
A2: this compound has been primarily investigated for the treatment of alcoholism and congenital adrenal hyperplasia (CAH).[1][2] Its role in mitigating stress responses made it a candidate for stress-induced relapse in alcohol dependence.[1]
Q3: Why have there been discrepancies between preclinical and clinical results with this compound?
A3: A significant challenge with this compound has been the translation of efficacy from animal models to human clinical trials. While it has shown promise in reducing stress-induced alcohol seeking in rodents, these anti-craving effects have not been consistently observed in human subjects. However, the neuroendocrine effects, such as the blunting of the HPA axis response to stress, have been more consistently translated.
Q4: How does the pharmacokinetic profile of this compound, specifically its receptor dissociation rate, impact experimental outcomes?
A4: this compound is characterized by a slow dissociation rate from the CRF1 receptor. This prolonged receptor occupancy is thought to contribute to its potent and sustained blockade of HPA axis activity. This contrasts with other CRF1 antagonists with faster off-rates, which may show less pronounced effects on the HPA axis in similar experimental paradigms. This difference in binding kinetics is a critical factor to consider when comparing results across different CRF1 antagonists.
Troubleshooting Guides
Issue 1: High Variability in In Vitro CRF1 Receptor Binding Assays
Question: My CRF1 receptor binding assays with this compound are showing inconsistent Ki or IC50 values. What could be the cause?
Answer: Variability in receptor binding assays can stem from several factors. Consider the following troubleshooting steps:
-
Assay Equilibration Time: Due to this compound's slow dissociation kinetics, it is crucial to ensure that the binding assay has reached equilibrium. Insufficient incubation time can lead to an overestimation of the Ki value.
-
Radioligand Selection: The choice of radioligand can influence binding affinity results. Ensure you are using a well-characterized radioligand specific for the CRF1 receptor and that its concentration is appropriate for the assay.
-
Cell Line/Membrane Preparation: Inconsistent cell culture conditions or membrane preparation techniques can lead to variable receptor expression levels. Ensure standardized protocols are strictly followed.
-
Buffer Composition: The pH, ionic strength, and presence of protease inhibitors in the assay buffer can all impact ligand binding. Optimize and maintain a consistent buffer composition.
Issue 2: Inconsistent In Vivo Efficacy in Animal Models of Stress
Question: I am observing significant variability in the behavioral or neuroendocrine responses to this compound in my animal stress models. Why might this be happening?
Answer: In vivo experiments are susceptible to a wide range of variables. Here are key areas to investigate:
-
Route of Administration and Formulation: Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is consistent and that the this compound formulation is stable and homogenous.
-
Animal Strain and Sex: Different rodent strains can exhibit varying baseline stress responses and drug metabolism. Sex differences in the stress response and CRF system have also been reported. Clearly report and standardize the strain and sex of the animals used.
-
Stress Paradigm: The type, intensity, and duration of the stressor are critical. Ensure the stress protocol is highly standardized and consistently applied across all experimental groups.
-
Timing of Drug Administration and Behavioral Testing: The timing of this compound administration relative to the stressor and the behavioral or physiological measurement is crucial. Optimize this timing based on the pharmacokinetic profile of the compound.
-
Environmental Factors: Animal housing conditions, handling procedures, and time of day for testing can all influence stress levels and should be carefully controlled.
Issue 3: Discrepancy Between HPA Axis Suppression and Behavioral Outcomes
Question: this compound is effectively suppressing ACTH and cortisol in my study, but I am not seeing the expected behavioral changes (e.g., reduced anxiety-like behavior). What could explain this?
Answer: This observation is consistent with some clinical findings where neuroendocrine effects did not correlate with behavioral outcomes. Potential explanations include:
-
Complexity of Behavioral Regulation: The behaviors being measured may not be solely driven by the HPA axis. Other neurotransmitter systems and brain circuits are likely involved.
-
Off-Target Effects: While this compound is selective for the CRF1 receptor, the possibility of off-target effects at higher concentrations should be considered.
-
Patient/Subject Heterogeneity: In clinical studies, factors such as genetic variations, co-morbidities, and the nature of the psychiatric condition (e.g., 'reward craving' vs. 'relief craving' in alcoholism) can influence treatment response.
Data Presentation
Table 1: Comparative Efficacy of CRF1 Antagonists on HPA Axis in Rats
| Compound | Dissociation Rate | HPA Axis Suppression in Rats | Reference |
| This compound | Slow | Potent Suppression | |
| Pexacerfont | Fast | Ineffective | |
| R121919 | Slow | Suppression | |
| CP-316,311 | Fast | Ineffective |
Table 2: this compound Clinical Trial Observations in Alcohol-Dependent Women
| Outcome Measure | This compound Effect | Placebo Effect | Reference |
| HPA Axis Response (dexamethasone-CRF test) | Potently Blocked | No Blockade | |
| Stress-Induced Alcohol Craving | Unaffected | Unaffected | |
| Amygdala Response to Negative Stimuli | Attenuated | No Attenuation | |
| Study Discontinuation Rate | Significantly Higher | Lower |
Experimental Protocols
Protocol 1: CRF1 Receptor Binding Assay
-
Membrane Preparation: Homogenize cells or tissue expressing the CRF1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4) with protease inhibitors. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]Sauvagine), and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to reach equilibrium (to be determined empirically, especially for slow-dissociating compounds).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Wash the filters with ice-cold assay buffer and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the non-specific binding using a high concentration of a non-labeled ligand. Calculate the specific binding and analyze the data using non-linear regression to determine the Ki or IC50 values.
Protocol 2: Dexamethasone/CRF Test in Humans
-
Dexamethasone Administration: Administer a low dose of dexamethasone orally to the subjects in the evening (e.g., 11:00 PM) to suppress the endogenous HPA axis.
-
CRF Administration: The following afternoon (e.g., 3:00 PM), administer a bolus intravenous injection of ovine CRF (oCRF).
-
Blood Sampling: Collect venous blood samples at regular intervals before and after the CRF injection (e.g., -15, 0, 15, 30, 60, 90, and 120 minutes relative to CRF administration).
-
Hormone Analysis: Process the blood samples to separate plasma and store frozen until analysis. Measure plasma ACTH and cortisol concentrations using validated immunoassays.
-
Data Analysis: Analyze the time course of ACTH and cortisol responses to the CRF challenge. Compare the area under the curve (AUC) or peak hormone levels between treatment groups (this compound vs. placebo).
Visualizations
References
Technical Support Center: Investigating the Efficacy of Verucerfont in Alcohol Craving
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Verucerfont (also known as GSK-561,679), a Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, in the context of alcohol craving.
Frequently Asked Questions (FAQs)
Q1: What is the underlying rationale for testing this compound for alcohol craving?
A1: The rationale stems from the significant role of the corticotropin-releasing factor (CRF) system in the body's stress response. Chronic alcohol use and withdrawal can lead to a hyperactive CRF system, which is thought to contribute to the negative emotional states and craving that drive relapse.[1][2] this compound, as a CRF1 receptor antagonist, was hypothesized to block the effects of CRF in the brain, thereby reducing stress-induced alcohol craving and the motivation to drink.[2] Preclinical studies in animal models showed promising results, where CRF1 antagonists successfully reduced alcohol-seeking behaviors.[1]
Q2: What were the primary findings of the key clinical trial investigating this compound for alcohol craving?
A2: The primary findings from the randomized, double-blind, placebo-controlled clinical trial by Schwandt et al. (2016) indicated that this compound, despite showing engagement with its neuroendocrine target, did not reduce alcohol craving in anxious, alcohol-dependent women.[1] While the drug effectively blunted the stress hormone response (ACTH and cortisol) to a pharmacological challenge, it had no significant effect on subjective ratings of alcohol craving induced by either stress or alcohol cues.
Q3: What are the leading hypotheses for this compound's lack of efficacy on alcohol craving?
A3: Several hypotheses have been proposed to explain the disconnect between the promising preclinical data and the negative clinical trial results:
-
Receptor Kinetics: While this compound has a slow dissociation rate from the CRF1 receptor, which was thought to be advantageous, this characteristic may not be the sole determinant of clinical efficacy for alcohol craving. The earlier trial with pexacerfont, a CRF1 antagonist with a fast off-rate, also failed to show an effect on craving, suggesting that simply blocking the receptor may not be sufficient.
-
Patient Population Heterogeneity: Alcohol use disorder (AUD) is a highly heterogeneous condition. The specific patient population in the this compound trial (anxious, alcohol-dependent women) may not be representative of all individuals with AUD. It is possible that CRF1 antagonists may be effective only in a specific subgroup of patients with a particular genetic or neurobiological profile.
-
Limitations of Stress-Induction Paradigms: The laboratory-based stress and cue-reactivity paradigms used in the clinical trial may not adequately mimic the real-world stressors that trigger relapse. The subjective and physiological responses to these controlled stressors might not fully translate to the complex interplay of factors leading to craving and drinking in a natural environment.
-
Role of CRF2 Receptors: The CRF system also includes the CRF2 receptor, which can have opposing effects to the CRF1 receptor. It is possible that blocking only the CRF1 receptor is insufficient, and that the activity of the CRF2 receptor or other neurotransmitter systems may compensate for the CRF1 blockade.
-
Disconnect Between Neuroendocrine and Anti-Craving Effects: The study demonstrated that blunting the hypothalamic-pituitary-adrenal (HPA) axis response to a pharmacological challenge does not necessarily translate to a reduction in subjective craving. This suggests a potential dissociation between the neuroendocrine and the motivational/affective pathways involved in alcohol craving.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the Schwandt et al. (2016) clinical trial of this compound in anxious, alcohol-dependent women.
Table 1: Participant Demographics and Baseline Characteristics
| Characteristic | This compound (n=22) | Placebo (n=22) |
| Age (years, mean ± SD) | 46.5 ± 9.8 | 45.5 ± 10.9 |
| Drinks per drinking day (mean ± SD) | 10.4 ± 5.6 | 9.8 ± 4.9 |
| Days of abstinence prior to admission (mean ± SD) | 6.8 ± 10.1 | 5.5 ± 8.2 |
| State-Trait Anxiety Inventory (STAI-T, mean ± SD) | 57.0 ± 8.5 | 55.9 ± 9.2 |
Data extracted from Schwandt et al. (2016).
Table 2: Effect of this compound on Alcohol Craving (Visual Analog Scale, 0-100)
| Craving Induction Paradigm | This compound (mean ± SEM) | Placebo (mean ± SEM) | p-value |
| Stress Imagery | 25.4 ± 5.6 | 23.1 ± 5.1 | > 0.05 |
| Alcohol Cue Imagery | 30.1 ± 6.2 | 28.7 ± 5.8 | > 0.05 |
| Trier Social Stress Test with Alcohol Cue | 28.9 ± 6.0 | 26.5 ± 5.5 | > 0.05 |
Data represent the change in craving from baseline and are estimated from figures in Schwandt et al. (2016). P-values indicate no significant difference between treatment groups.
Table 3: Effect of this compound on HPA Axis Response to Dexamethasone-CRF Test
| Hormone | This compound | Placebo | Statistical Finding |
| ACTH (pg/ml) | Marked blunting of response | Robust increase | Significant treatment x time interaction (p=0.03) |
| Cortisol (µg/dl) | Marked blunting of response | Robust increase | Significant main effect of treatment (p=0.005) |
Data summarized from Schwandt et al. (2016). This compound significantly suppressed the ACTH and cortisol response to the dexamethasone-CRF challenge compared to placebo, indicating target engagement.
Table 4: fMRI BOLD Response to Negative Affective and Alcohol Cues
| Brain Region | Stimulus | This compound Effect | Placebo Effect |
| Right Amygdala | Negative Affective | Attenuated Response | Activation |
| Left Insula, Anterior Cingulate | Alcohol Cues | Increased Response | Activation |
Qualitative summary of fMRI findings from Schwandt et al. (2016). This compound reduced the amygdala response to negative stimuli but unexpectedly increased the response to alcohol cues in certain brain regions.
Experimental Protocols & Troubleshooting Guides
Dexamethasone/CRF (DEX/CRH) Test
This test assesses the integrity of the negative feedback of the HPA axis.
Protocol:
-
Day 1, 11:00 PM: Administer 1.5 mg of dexamethasone orally to the participant.
-
Day 2, 3:00 PM: Administer a bolus intravenous (IV) injection of 1 µg/kg of human CRF.
-
Blood Sampling: Collect blood samples for ACTH and cortisol measurement at baseline (before CRF injection) and at regular intervals post-injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High baseline cortisol levels despite dexamethasone | - Incomplete absorption of dexamethasone. - Patient non-adherence. - Use of medications that induce CYP3A4 enzymes (e.g., certain anticonvulsants), leading to increased dexamethasone metabolism. | - Confirm patient adherence. - Screen for interacting medications. - Consider measuring plasma dexamethasone levels to confirm absorption. |
| Blunted or absent response to CRF | - Pituitary or adrenal insufficiency. - Technical issue with IV line or CRF administration. | - Rule out underlying endocrine disorders. - Ensure proper IV access and administration technique. |
| High variability in hormone levels | - Patient stress or anxiety during the procedure. - Pulsatile nature of hormone secretion. | - Create a calm and comfortable environment for the participant. - Adhere strictly to the timed blood draw schedule. |
Stress-Induced Alcohol Craving Paradigm (Guided Imagery)
This paradigm uses personalized scripts to induce stress and measure subsequent alcohol craving.
Protocol:
-
Script Development: In a preliminary session, work with the participant to develop personalized scripts detailing a stressful life event and a neutral, relaxing scenario.
-
Audio Recording: Record the scripts in a neutral tone of voice.
-
Experimental Session:
-
Obtain baseline craving ratings using a Visual Analog Scale (VAS).
-
Have the participant listen to the neutral script through headphones.
-
Obtain post-neutral script craving ratings.
-
After a washout period, have the participant listen to the stress script.
-
Obtain post-stress script craving ratings immediately and at timed intervals.
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of subjective stress response to the script | - Script is not sufficiently evocative for the participant. - Habituation to the stressful memory. | - During script development, ensure the event is personally significant and elicits a strong emotional response. - Consider using multiple unique stress scripts if the paradigm is repeated. |
| High baseline craving, creating a ceiling effect | - Recent exposure to alcohol-related cues or stressors. - Participant is in early, unstable abstinence. | - Control the environment prior to the session to minimize exposure to cues. - Ensure a consistent period of abstinence before testing. |
| Participant distress becomes overwhelming | - The stressful memory is too traumatic. | - Have a clear protocol for stopping the procedure and providing support to the participant. - The principal investigator or a qualified clinician should be available. |
fMRI Alcohol Cue-Reactivity Task
This task measures brain activation in response to alcohol-related versus neutral images.
Protocol:
-
Stimuli Selection: Create a set of images depicting alcoholic beverages and a matched set of images of non-alcoholic beverages (e.g., water, juice). Match images for complexity, color, and composition.
-
Task Design (Block or Event-Related):
-
Block Design: Present blocks of alcohol-related images interspersed with blocks of neutral images.
-
Event-Related Design: Present individual images in a randomized order.
-
-
fMRI Data Acquisition: Acquire whole-brain functional images using a T2*-weighted gradient-echo sequence.
-
Data Analysis: Preprocess the fMRI data (motion correction, spatial normalization, smoothing). Model the hemodynamic response to the alcohol and neutral cues and perform statistical contrasts (e.g., Alcohol > Neutral).
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive head motion artifacts | - Participant discomfort or anxiety in the scanner. | - Use head restraints and provide clear instructions to remain still. - Acclimatize the participant to the scanner environment. |
| Lack of significant brain activation in expected regions (e.g., ventral striatum) | - Low statistical power (small sample size). - Stimuli are not sufficiently salient to the participants. - High inter-subject variability in neural responses. | - Increase sample size. - Pilot test stimuli to ensure they are engaging. - Consider individual differences in alcohol use severity or craving as covariates in the analysis. |
| Activation in response to neutral cues | - Neutral cues may have acquired some associative value for certain individuals. | - Carefully select neutral stimuli that are truly neutral for the target population. |
Visualizations
CRF1 Receptor Signaling Pathway
References
Technical Support Center: Verucerfont Preclinical Data Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verucerfont. The aim is to address common challenges encountered during experiments and to help overcome the poor translation of its preclinical data into clinical efficacy for alcohol use disorder.
Frequently Asked Questions (FAQs)
Q1: this compound showed promising results in preclinical models of stress-induced alcohol seeking. Why did it fail to show efficacy in reducing alcohol craving in human trials?
A1: The translational failure of this compound is a complex issue with several contributing factors. While it effectively blocks the hypothalamic-pituitary-adrenal (HPA) axis in both animals and humans, this neuroendocrine effect did not translate to a reduction in alcohol craving in clinical trials.[1][2][3][4][5] Potential reasons for this discrepancy include:
-
Differences in Receptor Kinetics: Preclinical studies suggest that the rate at which a CRF1 antagonist dissociates from the receptor (the "off-rate") may be a critical determinant of its in vivo efficacy. This compound has a slower dissociation rate compared to some other CRF1 antagonists, which was hypothesized to lead to better efficacy but did not translate to anti-craving effects.
-
Limitations of Animal Models: Animal models of anxiety and alcohol craving, such as the elevated plus maze and stress-induced reinstatement models, may not fully recapitulate the complex human condition of alcohol use disorder. These models often focus on unconditioned anxiety or relapse triggered by acute stressors, which may differ from the chronic and multifaceted nature of human addiction.
-
Disconnect Between HPA Axis Modulation and Craving: The preclinical hypothesis was that by reducing the stress response via HPA axis modulation, alcohol craving would decrease. However, the clinical data with this compound suggests that these two processes may not be as directly linked in humans as they appear to be in animal models. It is possible to see a clear neuroendocrine effect (HPA axis blockade) without a corresponding impact on the psychological experience of craving.
-
Potential Sex Differences: The primary clinical trial with this compound for alcohol dependence was conducted in anxious, alcohol-dependent women due to potential testicular toxicity observed in preclinical safety studies. It is possible that the neurobiology of stress and craving differs between sexes, and results from this specific population may not be generalizable.
Q2: We are not observing the expected anxiolytic-like effects of this compound in our preclinical model. What could be the issue?
A2: Refer to the troubleshooting guide below for potential reasons and solutions. Common issues include problems with the experimental model, the compound's formulation or administration, and the specific behavioral readouts being measured.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). By blocking this receptor, it inhibits the downstream signaling cascade initiated by Corticotropin-Releasing Factor (CRF), a key mediator of the stress response. This action leads to a reduction in the release of Adrenocorticotropic Hormone (ACTH) from the pituitary gland.
Data Presentation
This compound Preclinical Profile
| Parameter | Value | Species | Reference |
| CRF1 Receptor Binding | |||
| IC50 | ~6.1 nM | Not Specified | |
| In Vivo Efficacy | |||
| HPA Axis Inhibition | Potent blockade of ACTH release | Adrenalectomized Rats |
Note: More comprehensive quantitative data from a wider range of preclinical studies is needed for a complete comparison.
Clinical Trial Overview (Anxious Alcohol-Dependent Women)
| Parameter | Details | Reference |
| Population | Anxious, alcohol-dependent women | |
| Dosage | 350 mg/day | |
| Duration | 3 weeks | |
| Primary Outcome | No significant effect on stress-induced alcohol craving | |
| Secondary Outcome | Potent blockade of HPA axis response in the dexamethasone-CRF test |
Experimental Protocols
Key Preclinical Experiment: Stress-Induced Reinstatement of Alcohol-Seeking in Rodents
This model is used to evaluate the potential of a compound to prevent relapse to alcohol-seeking behavior triggered by a stressful event.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and a liquid delivery system.
-
Shock generator for footshock stress.
-
Alcohol solution (e.g., 10% w/v ethanol).
-
This compound and vehicle control.
Procedure:
-
Self-Administration Training: Rats are trained to press a lever to receive an alcohol reward. This phase typically involves a "sucrose fading" procedure where the animals are first trained to press the lever for a palatable sucrose solution, and then ethanol is gradually introduced into the solution. Sessions are typically 30 minutes daily.
-
Extinction: Once stable alcohol self-administration is established, the alcohol is no longer delivered when the lever is pressed. The cue light is also turned off. This continues for several sessions until the lever-pressing behavior is significantly reduced (extinguished).
-
Reinstatement Test:
-
Administer this compound or vehicle at the desired dose and time before the test.
-
Immediately before the session, expose the animals to a brief, intermittent footshock stressor (e.g., 15 minutes of 0.5 mA shocks of 0.5-second duration with a mean inter-shock interval of 40 seconds).
-
Place the animals back in the operant chambers for a test session under extinction conditions (no alcohol is delivered).
-
Record the number of presses on the previously active lever. A significant increase in lever pressing in the vehicle group following the stressor indicates reinstatement of alcohol-seeking behavior. A reduction in lever pressing in the this compound-treated group compared to the vehicle group suggests the compound can block stress-induced relapse.
-
Key Clinical Assessment: Dexamethasone/Corticotropin-Releasing Factor (Dex-CRF) Test
This test is used to assess the integrity of the HPA axis and the ability of a compound to modulate its response.
Materials:
-
Dexamethasone (oral).
-
Corticotropin-Releasing Factor (CRF) (intravenous).
-
Equipment for intravenous catheter insertion and blood collection.
-
Assay kits for measuring plasma ACTH and cortisol levels.
Procedure:
-
Dexamethasone Administration: The patient takes a dose of dexamethasone (e.g., 1.5 mg) orally at 11:00 PM the night before the test. This is done to suppress the natural cortisol production.
-
Catheter Insertion and Baseline Samples: On the day of the test, an intravenous catheter is inserted. Baseline blood samples are collected to measure ACTH and cortisol levels.
-
CRF Administration: A bolus injection of CRF (e.g., 1 µg/kg) is administered intravenously.
-
Post-CRF Blood Sampling: Blood samples are collected at specific time points after the CRF injection (e.g., 5, 15, 30, 60, 90, and 120 minutes) to measure the ACTH and cortisol response.
-
Data Analysis: The area under the curve (AUC) for ACTH and cortisol is calculated to quantify the HPA axis response to the CRF challenge. A reduction in the AUC in the this compound-treated group compared to placebo indicates target engagement and HPA axis modulation.
Troubleshooting Guides
Issue: Lack of Efficacy in Preclinical Models
| Potential Cause | Troubleshooting Steps |
| Suboptimal Pharmacokinetics (PK) | - Verify Exposure: Conduct a pilot PK study to confirm that this compound is reaching the target tissue (brain) at sufficient concentrations and for an adequate duration. - Check Brain/Plasma Ratio: Ensure the compound has good brain penetration. - Optimize Dosing Regimen: Adjust the dose and timing of administration based on the PK data. |
| Inappropriate Animal Model | - Model Validity: Critically evaluate whether the chosen animal model is appropriate for the specific aspect of the human condition being studied (e.g., anxiety vs. craving). - Consider Alternative Models: Explore other models of alcohol-related behaviors, such as the two-bottle choice drinking paradigm or models of withdrawal-induced anxiety. |
| Procedural Issues | - Habituation: Ensure animals are properly habituated to the experimental procedures and environment to minimize stress-induced variability. - Blinding and Randomization: Implement blinded and randomized study designs to reduce experimenter bias. - Control Groups: Include appropriate vehicle and positive control groups in every experiment. |
| Compound Formulation/Administration | - Solubility and Stability: Ensure this compound is properly solubilized and the formulation is stable. - Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact PK and efficacy. Verify that the chosen route is appropriate and consistently administered. |
Mandatory Visualizations
Caption: Simplified CRF1 Receptor Signaling Pathway.
Caption: this compound Development and Translational Workflow.
Caption: Troubleshooting Logic for In Vivo Efficacy Studies.
References
- 1. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Corticotropin Releasing Factor Receptor 1 in Alcohol Use Disorder: Still a Valid Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects | Semantic Scholar [semanticscholar.org]
- 5. search.lib.jmu.edu [search.lib.jmu.edu]
Technical Support Center: Interpreting Verucerfont Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verucerfont, a selective CRF1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GSK-561,679 or NBI-77860) is a non-peptide, orally bioavailable, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby inhibiting the downstream signaling cascade.[1] This action modulates the hypothalamic-pituitary-adrenal (HPA) axis, reducing the release of adrenocorticotropic hormone (ACTH) in response to stress.[1]
Q2: What are the expected results of a this compound dose-response experiment?
In a functional assay, this compound is expected to competitively inhibit the response induced by a CRF1 receptor agonist (e.g., CRF, urocortin). This will manifest as a rightward shift in the agonist's dose-response curve. In a radioligand binding assay, this compound will displace a radiolabeled ligand from the CRF1 receptor in a concentration-dependent manner.
Q3: What common in vitro assays are used to characterize this compound?
The two most common in vitro assays are:
-
Radioligand Binding Assays: These assays measure the affinity of this compound for the CRF1 receptor by quantifying its ability to displace a known radiolabeled ligand.
-
Functional Assays (e.g., cAMP accumulation assays): These assays measure the ability of this compound to inhibit the intracellular signaling cascade initiated by agonist binding to the CRF1 receptor. A common endpoint is the measurement of cyclic adenosine monophosphate (cAMP) levels.
Q4: I am observing a shallow or incomplete dose-response curve. What could be the issue?
A shallow or incomplete dose-response curve can be caused by several factors:
-
Compound Solubility: this compound may have limited solubility at higher concentrations. Ensure that the compound is fully dissolved in the assay buffer.
-
Assay Window: The difference in signal between the baseline and the maximum agonist response may be too small. Optimizing the agonist concentration (typically EC80) can help widen this window.
-
Cell Health: Unhealthy or overly confluent cells can lead to a dampened response.
-
Incorrect Assay Conditions: Suboptimal incubation times, temperature, or buffer composition can affect the assay performance.
Q5: My IC50 value for this compound is significantly different from the published values. What should I check?
Discrepancies in IC50 values can arise from:
-
Different Experimental Conditions: IC50 values are highly dependent on the specific assay conditions, including the cell line used, receptor expression levels, agonist concentration, and incubation time.
-
Agonist Concentration: The IC50 of an antagonist is directly influenced by the concentration of the agonist used in the assay.
-
Data Analysis: Ensure that the data is correctly normalized and that the curve fitting model is appropriate.
-
Compound Purity: Verify the purity and integrity of your this compound stock.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
| Compound | Receptor Target | Assay Type | Reported Value | Reference |
| This compound | CRF1 | Radioligand Binding (IC50) | ~6.1 nM | |
| Antalarmin | CRF1 | Radioligand Binding (Ki) | 1 nM | |
| Pexacerfont | CRF1 | Radioligand Binding | - | |
| Urocortin | CRF1/CRF2 | Agonist | Ki of 0.4 nM (hCRF1) | |
| CRF (human/rat) | CRF1 | Agonist | Ki of 3.52 nM |
Note: IC50 and Ki values can vary depending on the specific experimental conditions.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., CHO-K1, HEK293)
-
Radioligand: [¹²⁵I]-Tyr⁰-Sauvagine or another suitable CRF1 receptor radioligand
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Plate Setup: Add binding buffer, this compound (at various concentrations), radioligand (at a fixed concentration, typically at or below its Kd), and cell membranes to each well of a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a sigmoidal dose-response model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production.
Materials:
-
A cell line stably expressing the human CRF1 receptor (e.g., CHO-K1, HEK293)
-
CRF1 receptor agonist (e.g., ovine CRF)
-
This compound
-
Cell culture medium
-
Stimulation Buffer: Assay-specific buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)
-
96-well or 384-well microplates
Procedure:
-
Cell Plating: Seed the cells into microplates and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add this compound at various concentrations in stimulation buffer. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the CRF1 agonist at a fixed concentration (typically the EC80) to all wells except the negative controls. Incubate for an optimized duration (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data using a sigmoidal dose-response model to determine the IC50 value.
Visualizations
Signaling Pathway of CRF1 Receptor
Caption: CRF1 Receptor Signaling Pathways.
Experimental Workflow for a this compound Dose-Response Assay
Caption: this compound Dose-Response Experimental Workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No dose-response curve (flat line) | 1. Inactive compound. 2. Incorrect assay setup. 3. Cell line does not express functional CRF1 receptors. | 1. Verify the integrity and concentration of the this compound stock. 2. Review the experimental protocol for errors in reagent addition or incubation times. 3. Confirm CRF1 receptor expression and functionality using a known agonist. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and consistent seeding density. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with buffer. |
| Incomplete top plateau of the curve | 1. Insufficient highest concentration of this compound. 2. Limited solubility of this compound. | 1. Extend the concentration range of this compound. 2. Check the solubility of this compound in the assay buffer and consider using a co-solvent if necessary. |
| Curve shifts from day to day | 1. Variation in cell passage number or health. 2. Inconsistent agonist preparation. 3. Fluctuations in incubator conditions. | 1. Use cells within a defined passage number range and ensure they are healthy. 2. Prepare fresh agonist dilutions for each experiment. 3. Monitor and maintain stable incubator temperature and CO₂ levels. |
| Non-competitive antagonism observed (depressed maximum response) | 1. Insurmountable antagonism due to slow off-rate kinetics. 2. Allosteric modulation. | 1. Increase the pre-incubation time with this compound to allow for equilibrium to be reached. 2. Consider performing a Schild analysis to investigate the nature of the antagonism. |
Troubleshooting Workflow
References
Managing adverse events in Verucerfont clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verucerfont (GSK-561,679). The information is presented in a question-and-answer format to directly address potential issues encountered during clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (GSK-561,679) is an investigational drug that acts as a corticotropin-releasing factor receptor 1 (CRF-1) antagonist.[1] Corticotropin-releasing factor (CRF) is a peptide hormone released in response to stress, which activates CRF-1 and CRF-2 receptors. This activation triggers the release of adrenocorticotropic hormone (ACTH), a key component of the physiological stress response. This compound selectively blocks the CRF-1 receptor, thereby reducing the release of ACTH.[1] It has been investigated for the treatment of alcoholism and major depressive disorder.[1][2]
Q2: What is the primary signaling pathway activated by the CRF-1 receptor?
A2: The CRF-1 receptor is a G-protein coupled receptor. Upon binding of CRF, the receptor primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the cellular response to stress. The receptor can also couple to Gq, activating the Phospholipase C (PLC) pathway, and can be involved in the ERK1/2 and Akt signaling cascades.
Adverse Event Management and Troubleshooting
Q3: What are the reported adverse events in this compound clinical studies?
A3: Publicly available data on the adverse events of this compound is limited. A study in anxious, alcohol-dependent women indicated that the drug was less well-tolerated than placebo, with a significantly higher discontinuation rate in the this compound group.[3] In contrast, a Phase II study for major depressive disorder reported no significant adverse events, stating the drug was "generally well tolerated". This suggests that the adverse event profile may vary depending on the patient population.
Summary of Discontinuations in a Study of Anxious Alcohol-Dependent Women
| Reason for Discontinuation | This compound Group (n=22) | Placebo Group (n=22) |
| Total Discontinuations | 8 | 1 |
| Voluntary (medical/personal) | 4 | 0 |
| Episodes of purging behavior | 1 | 0 |
| Possible allergic reaction | 1 | 0 |
| Positive substance use test | 1 | 0 |
| Severe dissociative reaction | 1 | 0 |
| Resumption of blood pressure medication | 0 | 1 |
Q4: How should a suspected allergic reaction to this compound be managed?
A4: A suspected allergic reaction requires immediate attention. The following workflow outlines the steps to be taken.
References
Validation & Comparative
A Preclinical Showdown: Verucerfont vs. Antalarmin in Neuropsychiatric and Stress-Related Disorder Models
For researchers, scientists, and drug development professionals, the quest for effective treatments for neuropsychiatric and stress-related disorders has led to a keen focus on the corticotropin-releasing factor (CRF) system. Two prominent investigational compounds targeting the CRF type 1 (CRF1) receptor, Verucerfont (GSK-561,679) and Antalarmin, have been extensively evaluated in preclinical models. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the evaluation of these potential therapeutics.
Both this compound and Antalarmin are non-peptide, small molecule antagonists of the CRF1 receptor.[1] By blocking this receptor, they aim to mitigate the downstream effects of CRF, a key mediator of the body's stress response. Dysregulation of the CRF system has been implicated in the pathophysiology of numerous conditions, including anxiety, depression, and substance use disorders. Preclinical studies in rodent and non-human primate models have been crucial in elucidating the therapeutic potential and limitations of these two compounds.
Quantitative Comparison of In Vitro and In Vivo Potency
The following tables summarize the key quantitative data for this compound and Antalarmin, providing a direct comparison of their binding affinities, in vitro functional potencies, and pharmacokinetic profiles in various preclinical species.
Table 1: CRF1 Receptor Binding Affinity and Functional Potency
| Compound | Parameter | Species | Assay System | Value | Reference |
| This compound | IC50 | Human | Recombinant CRF1 Receptor | ~6.1 nM | [2] |
| Antalarmin | Ki | Rat | Frontal Cortex | 1.4 nM | [2] |
| Ki | Rat | Pituitary | 1.9 nM | [2] | |
| Ki | Human | Cloned Receptor | 6 nM | [2] | |
| IC50 | Human | SH-SY5Y cells (cAMP) | 0.8 nM |
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route | Dose | Oral Bioavailability (%) | Cmax | Tmax | t1/2 | Reference |
| This compound | Rat | Oral | 10 mg/kg | Data not explicitly stated, but provides "adequate and comparable exposure" | - | - | - | |
| Antalarmin | Rat | Oral | - | ~5-12 fold higher than suspension | - | - | - | |
| Antalarmin | Macaque | Oral | 20 mg/kg | 19% | ~76 ng/mL (plasma) | ~3 h | 7.8 h | |
| CP-154,526 (Antalarmin analog) | Rat | Oral | 5 mg/kg | 27% | - | 8 h (brain) | 1.5 h |
Mechanism of Action: Targeting the CRF1 Receptor Signaling Cascade
This compound and Antalarmin exert their effects by competitively inhibiting the binding of CRF to the CRF1 receptor. This receptor is a G-protein coupled receptor (GPCR) that can signal through multiple downstream pathways, primarily involving Gs, Gq, and Gi proteins. Activation of the CRF1 receptor by CRF triggers a cascade of intracellular events, including the activation of adenylyl cyclase (via Gs), phospholipase C (via Gq), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway (often via Gi). These pathways ultimately lead to the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in stress responses. By blocking the initial binding of CRF, this compound and Antalarmin effectively dampen these downstream signaling events.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are the protocols for two key behavioral assays used to evaluate CRF1 receptor antagonists.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is a widely used behavioral test to assess anxiety in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (dimensions vary for rats and mice).
-
Video tracking software and camera.
-
Dimly lit, quiet testing room.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: this compound, Antalarmin, or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Initiation: Each animal is placed individually in the center of the maze, facing an open arm.
-
Data Collection: The animal is allowed to freely explore the maze for a 5-minute period. A video camera records the session, and tracking software analyzes parameters such as:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group. Total distance traveled is used as a measure of general locomotor activity to rule out sedative or stimulant effects of the drug.
Stress-Induced Reinstatement of Alcohol Seeking
This model is used to evaluate the potential of a compound to prevent stress-induced relapse in substance use disorders. Animals are first trained to self-administer alcohol, then the behavior is extinguished, and finally, a stressor is used to trigger the reinstatement of alcohol-seeking behavior.
Materials:
-
Operant conditioning chambers equipped with two levers (one active, one inactive) and a cue light.
-
Alcohol solution (e.g., 10-20% w/v).
-
Stressor (e.g., intermittent footshock).
Procedure:
-
Alcohol Self-Administration Training: Rats are trained to press an active lever to receive an alcohol reward, which is often paired with a cue (e.g., a light). The inactive lever has no consequences. This phase continues until stable responding is achieved.
-
Extinction Phase: The alcohol reward and the associated cue are withheld. The rats continue to have access to the levers, and sessions are conducted daily until lever pressing on the active lever significantly decreases to a baseline level.
-
Reinstatement Test:
-
Drug Administration: this compound, Antalarmin, or vehicle is administered prior to the reinstatement session.
-
Stress Induction: The animals are exposed to a stressor, such as intermittent footshock, for a defined period (e.g., 10-15 minutes).
-
Reinstatement Session: Immediately following the stressor, the animals are returned to the operant chambers for a test session where lever presses are recorded, but no alcohol is delivered.
-
-
Data Analysis: A significant increase in active lever pressing in the vehicle-treated, stressed group compared to the non-stressed control group indicates stress-induced reinstatement. The efficacy of the CRF1 antagonist is determined by its ability to significantly attenuate this increase in active lever pressing in the drug-treated, stressed group.
Concluding Remarks
Both this compound and Antalarmin have demonstrated efficacy in preclinical models of stress-related disorders by targeting the CRF1 receptor. The data presented in this guide highlight their comparable in vitro potencies, with Antalarmin having a more extensively characterized pharmacokinetic profile in multiple species. The detailed experimental protocols and workflow diagrams provide a framework for understanding how these compounds are evaluated and for designing future comparative studies. While preclinical data is promising, it is important to note that the translation of these findings to clinical efficacy in humans remains a complex challenge for the field of neuropsychiatric drug development. This guide serves as a valuable resource for researchers to objectively compare these two important investigational drugs and to inform the design of future preclinical and clinical research.
References
Efficacy of Verucerfont compared to other CRF-1 receptor antagonists.
For Researchers, Scientists, and Drug Development Professionals: An In-depth Efficacy Comparison of Verucerfont Against Other CRF-1 Receptor Antagonists
Corticotropin-releasing factor receptor-1 (CRF-1) antagonists have been a focal point of research for stress-related disorders for decades. This guide provides a detailed comparison of the efficacy of this compound, a notable CRF-1 receptor antagonist, with other key players in this class, including Pexacerfont, Antalarmin, Emicerfont, and the recently approved Crinecerfont. This analysis is based on publicly available preclinical and clinical data, offering a valuable resource for researchers in the field.
At a Glance: Comparative Efficacy of CRF-1 Receptor Antagonists
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its counterparts. It is important to note that direct head-to-head comparative studies are limited, and data are often generated under varying experimental conditions. Therefore, these values should be interpreted with consideration of their context.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Assay Conditions | Ki (nM) | IC50 (nM) | Selectivity | Citation(s) |
| This compound | CRF-1 | Human | - | 6.31 | ~6.1 | >1000-fold vs CRF-2 & CRF-BP | [1][2] |
| Pexacerfont | CRF-1 | Human | - | - | 6.1 | >150-fold vs CRF-2b | [3] |
| Antalarmin | CRF-1 | Rat (Frontal Cortex) | - | 1.4 | - | - | |
| CRF-1 | Human (cloned) | - | 6 | - | - | ||
| Crinecerfont | CRF-1 | - | - | - | - | Selective CRF-1 Antagonist | |
| Emicerfont | CRF-1 | - | - | - | - | CRF-1 Antagonist |
Note: Ki is an inhibition constant and a measure of binding affinity; a lower Ki indicates higher affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Potency
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Citation(s) |
| Pexacerfont | ACTH Release Inhibition | Pituitary Cell Culture | IC50 | 129 | |
| Antalarmin | cAMP Accumulation Inhibition | HEK 293 expressing CRF-1R | - | Potent inhibition |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Citation(s) |
| This compound | Oral Bioavailability | - | Orally available and brain penetrant | |
| Pexacerfont | Oral Bioavailability | Chimpanzee | 58% | |
| Protein Binding | Human | 96.1% | ||
| Antalarmin | Oral Bioavailability | Macaque | 19% | |
| Half-life (t½) | Macaque | 7.8 hours | ||
| Crinecerfont | Half-life (t½) | Human | ~14 hours | |
| Metabolism | Human | Primarily by CYP3A4 |
Understanding the Mechanism: CRF-1 Receptor Signaling
The corticotropin-releasing factor (CRF) system plays a pivotal role in the body's response to stress. The binding of CRF to its primary receptor, CRF-1, located in the pituitary gland and various brain regions, initiates a signaling cascade that ultimately leads to the release of cortisol. CRF-1 receptor antagonists, such as this compound, work by blocking this initial binding step, thereby attenuating the downstream stress response.
Head-to-Head: this compound vs. Pexacerfont
A key differentiating factor that has emerged from preclinical studies is the concept of receptor residence time. This compound is characterized by a long receptor residence time, meaning it remains bound to the CRF-1 receptor for an extended period. In contrast, Pexacerfont has a faster dissociation rate. This difference in binding kinetics is hypothesized to contribute to this compound's more sustained suppression of the hypothalamic-pituitary-adrenal (HPA) axis compared to Pexacerfont.
Clinical Landscape
The clinical development of CRF-1 receptor antagonists has been met with mixed success. While initial preclinical data were promising for anxiety and depression, several compounds failed to demonstrate efficacy in later-stage trials for these indications.
-
This compound has been investigated for alcoholism, where it showed neuroendocrine effects but did not reduce alcohol craving in human trials. It has also been studied for congenital adrenal hyperplasia (CAH).
-
Pexacerfont did not show efficacy in treating generalized anxiety disorder. However, it has shown some potential in treating withdrawal symptoms from heroin and methamphetamine dependence.
-
Emicerfont was investigated for irritable bowel syndrome (IBS) and alcoholism but was not deemed effective enough for clinical use.
-
Antalarmin has primarily been used in preclinical research and has demonstrated anxiolytic-like effects in animal models.
-
Crinecerfont recently received FDA approval for the treatment of congenital adrenal hyperplasia (CAH), marking a significant milestone for this class of drugs.
Experimental Methodologies: A Closer Look
The evaluation of CRF-1 receptor antagonists relies on a battery of standardized in vitro and in vivo assays. The following provides an overview of the key experimental protocols cited in the literature.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for its target receptor.
Objective: To measure the affinity (Ki or IC50) of a test compound for the CRF-1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the CRF-1 receptor (e.g., CHO or COS-7 cells) or from brain tissue known to have high CRF-1 receptor density (e.g., rat cortex).
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the CRF-1 receptor (e.g., [¹²⁵I]ovine CRF) and varying concentrations of the unlabeled test compound (the antagonist).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays assess the functional consequence of antagonist binding, specifically its ability to block agonist-induced signaling.
Objective: To determine the in vitro potency of a CRF-1 receptor antagonist by measuring its ability to inhibit CRF-induced cyclic AMP (cAMP) production.
General Protocol:
-
Cell Culture: Cells endogenously expressing or engineered to express the CRF-1 receptor (e.g., AtT-20 or HEK 293 cells) are cultured.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the CRF-1 receptor antagonist.
-
Agonist Stimulation: The cells are then stimulated with a known CRF-1 receptor agonist (e.g., CRF or sauvagine) at a concentration that elicits a submaximal response.
-
cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50).
Behavioral Models of Anxiety and Depression
Animal models are crucial for evaluating the in vivo efficacy of CRF-1 receptor antagonists.
1. Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of a compound. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed arms.
Procedure:
-
The animal (typically a rat or mouse) is placed in the center of the maze.
-
The animal's behavior is recorded for a set period (e.g., 5 minutes).
-
Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
2. Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of a compound. The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.
Apparatus: A cylindrical container filled with water.
Procedure:
-
The animal (typically a rat or mouse) is placed in the water-filled cylinder for a pre-test session (e.g., 15 minutes).
-
24 hours later, the animal is placed back in the cylinder for a test session (e.g., 5 minutes).
-
The duration of immobility during the test session is recorded.
-
Antidepressant compounds are expected to decrease the duration of immobility and increase active behaviors such as swimming and climbing.
A Visual Guide to Evaluating CRF-1 Antagonists
The following workflow illustrates the typical progression of experiments used to characterize and compare the efficacy of novel CRF-1 receptor antagonists.
Conclusion
This compound stands out among CRF-1 receptor antagonists due to its prolonged receptor residence time, which may confer advantages in sustained HPA axis suppression. While the clinical journey of CRF-1 antagonists has been challenging, the recent approval of Crinecerfont for CAH has revitalized interest in this therapeutic class. The comparative data and experimental context provided in this guide offer a valuable framework for researchers to navigate the complex landscape of CRF-1 receptor pharmacology and to inform the design and development of future therapeutics targeting this critical stress pathway.
References
Verucerfont's Slow Receptor Dissociation Kinetics: A Comparative Analysis Against Other CRF1 Antagonists
For Immediate Release
A deep dive into the binding kinetics of Verucerfont reveals a significantly slower dissociation rate from the CRF1 receptor compared to other antagonists, a characteristic linked to its potent and sustained in vivo activity. This guide provides a comprehensive comparison of this compound's kinetic profile with that of other key CRF1 receptor antagonists, supported by experimental data and detailed methodologies for researchers in neuropharmacology and drug development.
The corticotropin-releasing factor receptor 1 (CRF1) has been a key target for the development of therapeutics for stress-related disorders. A critical, yet often overlooked, aspect of drug efficacy is the kinetics of the drug-receptor interaction, particularly the dissociation rate (koff). This compound, a potent and selective CRF1 receptor antagonist, is structurally related to compounds characterized by slow receptor dissociation kinetics.[1][2] This prolonged receptor occupancy is hypothesized to contribute to its enhanced and sustained pharmacodynamic effects compared to antagonists with faster off-rates.[1][3]
This comparison guide will delve into the quantitative differences in receptor dissociation kinetics among various CRF1 antagonists, outline the experimental protocols used to determine these parameters, and visualize the underlying signaling pathways and experimental workflows.
Comparative Dissociation Kinetics of CRF1 Receptor Antagonists
The following table summarizes the receptor binding kinetics for a selection of non-peptide CRF1 receptor antagonists. The data highlights the significant variability in dissociation rates among compounds with similar binding affinities. Compounds with slower dissociation rates (lower koff values) exhibit longer receptor residence times. While direct kinetic data for this compound is not publicly available in this specific dataset, it is structurally related to compounds like NBI 30775, which demonstrates a remarkably slow dissociation rate.[1] In contrast, compounds like pexacerfont are known to have faster off-rates.
| Compound | Association Rate (kon) (M⁻¹min⁻¹) | Dissociation Rate (koff) (min⁻¹) | Dissociation Half-Life (t₁/₂) (min) | Kinetically Derived Affinity (Ki) (nM) |
| NBI 27914 | 1.1 x 10⁷ | 0.043 | 16 | 3.9 |
| NBI 35965 | 1.8 x 10⁷ | 0.013 | 53 | 0.72 |
| NBI 30775 | 1.1 x 10⁷ | 0.0053 | 130 | 0.48 |
| SSR125543A | 2.5 x 10⁷ | 0.0016 | 430 | 0.064 |
| CP-154,526 | 1.2 x 10⁷ | 0.017 | 41 | 1.4 |
| Antalarmin | 9.0 x 10⁶ | 0.024 | 29 | 2.7 |
| DMP696 | 1.3 x 10⁷ | 0.0091 | 76 | 0.70 |
| DMP904 | 1.4 x 10⁷ | 0.0075 | 92 | 0.54 |
| SN003 | 2.1 x 10⁷ | 0.020 | 35 | 0.95 |
| PF-4325743 | 1.5 x 10⁷ | 0.011 | 63 | 0.73 |
| PF-4734666 | 1.6 x 10⁷ | 0.0088 | 79 | 0.55 |
| R121919 | 1.2 x 10⁷ | 0.0061 | 114 | 0.51 |
Data adapted from Fleck et al., J Pharmacol Exp Ther, 2012.
In vivo studies have substantiated the significance of these kinetic differences. For instance, this compound demonstrated a potent blockade of the hypothalamic-pituitary-adrenal (HPA) axis response to a dexamethasone/CRF challenge, a feat not observed with the faster-dissociating antagonist, pexacerfont. This provides strong evidence that the prolonged receptor occupancy of this compound translates to a more robust and sustained physiological effect.
Experimental Protocols
The determination of receptor binding kinetics is crucial for understanding the pharmacodynamic properties of a drug. The following outlines a typical experimental protocol for a non-equilibrium radioligand binding assay to determine the association (kon) and dissociation (koff) rates of CRF1 receptor antagonists.
Radioligand Binding Kinetic Assay for CRF1 Receptor
Objective: To determine the association and dissociation rate constants of unlabeled CRF1 receptor antagonists.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human CRF1 receptor.
-
Radioligand: [³H]-SN003 or another suitable high-affinity CRF1 receptor radioligand.
-
Test Compounds: Unlabeled CRF1 receptor antagonists (e.g., this compound, pexacerfont, etc.).
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
1. Membrane Preparation: a. CHO cells expressing the CRF1 receptor are harvested and homogenized in ice-cold buffer. b. The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.
2. Dissociation Rate (koff) Determination: a. Incubate the CRF1 receptor membranes with the radioligand at a concentration near its Kd value until equilibrium is reached. b. Initiate dissociation by adding a high concentration of an unlabeled antagonist (e.g., 10 µM DMP904) to prevent re-association of the radioligand. c. At various time points, filter the incubation mixture through glass fiber filters to separate bound from free radioligand. d. Wash the filters rapidly with ice-cold wash buffer. e. Quantify the radioactivity remaining on the filters using a scintillation counter. f. The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model.
3. Association Rate (kon) Determination: a. Incubate the CRF1 receptor membranes with the radioligand and the unlabeled test compound simultaneously. b. The reaction is initiated by the addition of the membrane preparation to the mixture of radioligand and test compound. c. At various time points, terminate the reaction by rapid filtration and washing as described above. d. The observed association rate (kobs) is determined at different concentrations of the test compound. e. The association rate constant (kon) is then calculated from the kobs values.
4. Data Analysis: a. Non-linear regression analysis is used to fit the binding data and determine the kinetic parameters. b. The kinetically derived affinity constant (Ki) is calculated as the ratio of the dissociation rate constant to the association rate constant (Ki = koff / kon).
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the CRF1 receptor signaling pathway and the experimental workflow for determining receptor binding kinetics.
Caption: CRF1 Receptor Signaling Pathway.
Caption: Radioligand Binding Kinetics Workflow.
Conclusion
The available data strongly suggest that this compound's slow receptor dissociation kinetics are a key determinant of its potent and sustained in vivo efficacy. This prolonged engagement with the CRF1 receptor distinguishes it from other antagonists with faster off-rates. Understanding these kinetic parameters is essential for the rational design and development of next-generation CRF1 receptor antagonists with optimized therapeutic profiles. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers in this field.
References
- 1. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lost in Translation: CRF1 Receptor Antagonists and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Verucerfont vs. Other Anxiolytics: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anxiolytic drug development is continuously evolving, with a significant focus on novel mechanisms of action that may offer improved efficacy and tolerability over existing treatments. One such target is the corticotropin-releasing factor (CRF) system, a key mediator of the stress response. Verucerfont (GSK561679), a selective corticotropin-releasing factor receptor-1 (CRF-1) antagonist, emerged as a promising candidate in this area. This guide provides a head-to-head comparison of this compound with established anxiolytic classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and benzodiazepines, based on available preclinical and clinical data.
Mechanism of Action
This compound exerts its effects by blocking the CRF-1 receptor, thereby attenuating the release of adrenocorticotropic hormone (ACTH) in response to stress.[1] This mechanism is distinct from that of SSRIs, which primarily enhance serotonergic neurotransmission, and benzodiazepines, which potentiate the effects of the inhibitory neurotransmitter GABA.
dot
Caption: this compound's Mechanism of Action.
dot
Caption: Mechanisms of this compound, SSRIs, and Benzodiazepines.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with other anxiolytics for anxiety disorders are not publicly available. This compound's clinical development for anxiety and depression was largely halted due to a lack of efficacy in early trials.[2][3] A trial for social anxiety disorder was completed, but the results have not been disclosed.[2][3]
The most relevant data comes from a study in anxious, alcohol-dependent women and a trial of a similar CRF-1 antagonist, Pexacerfont, in Generalized Anxiety Disorder (GAD).
| Feature | This compound | Pexacerfont (another CRF-1 Antagonist) | Escitalopram (SSRI) | Alprazolam (Benzodiazepine) |
| Indication in Trials | Anxious Alcohol-Dependent Women | Generalized Anxiety Disorder (GAD) | Generalized Anxiety Disorder (GAD) | Generalized Anxiety Disorder (GAD) |
| Primary Efficacy Endpoint | Stress-induced alcohol craving | Mean change in Hamilton Anxiety Scale (HAM-A) total score | Mean change in Hamilton Anxiety Scale (HAM-A) total score | Mean change in Hamilton Anxiety Scale (HAM-A) total score |
| Key Efficacy Finding | No effect on alcohol craving or anxiety. | Did not separate from placebo. | Significant separation from placebo. | Effective in reducing psychic and somatic symptoms. |
| Response Rate | Not Applicable | 42% (vs. 42% for placebo) | 53% | Generally higher than placebo, varies by study. |
| HAM-A Score Change | Not Reported | No significant difference from placebo. | Significant reduction compared to placebo. | Significant reduction in both psychic and somatic subscales. |
Side Effect Profile
Due to the limited clinical trial data for this compound in anxiety populations, a comprehensive side effect profile in this context is not well-established. In the study of anxious alcohol-dependent women, discontinuation rates were significantly higher in the this compound group compared to placebo, suggesting tolerability issues.
| Side Effect Class | This compound | Escitalopram | Alprazolam |
| Common | Higher discontinuation rate than placebo in one study (specific side effects not detailed). | Nausea, headache, insomnia, fatigue, ejaculation disorder, dry mouth, increased sweating. | Drowsiness, dizziness, fatigue, memory impairment, slurred speech, poor balance. |
| Serious/Less Common | Data not available for anxiety disorders. | QT prolongation, serotonin syndrome. | Dependence, withdrawal symptoms, respiratory depression (especially when combined with other CNS depressants). |
Experimental Protocols
Detailed experimental protocols for this compound in dedicated anxiety disorder trials are scarce due to the early termination of its development for these indications. However, the protocol for the study in anxious alcohol-dependent women provides insight into its clinical investigation.
This compound in Anxious Alcohol-Dependent Women (NCT01187511) - Abridged Protocol:
-
Objective: To evaluate the effect of this compound on stress-induced alcohol craving and HPA axis response.
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 39 anxious, alcohol-dependent women.
-
Intervention: this compound (350 mg/day) or placebo for 3 weeks.
-
Outcome Measures:
-
Primary: Change in alcohol craving assessed via visual analog scales following personalized stress and alcohol cue imagery scripts.
-
Secondary: HPA axis response measured by the dexamethasone-CRF test; brain responses to negative affective stimuli via fMRI.
-
dot
Caption: this compound Clinical Trial Workflow.
Conclusion
This compound, as a CRF-1 antagonist, represents a mechanistically novel approach to the treatment of anxiety. However, the available clinical data does not support its efficacy in anxiety disorders or alcohol craving, despite evidence of target engagement with the HPA axis. In contrast, established anxiolytics like the SSRI escitalopram have demonstrated efficacy in robust clinical trials for GAD. Benzodiazepines also show efficacy, particularly for the somatic symptoms of anxiety, but their use is limited by concerns of dependence and withdrawal.
The translational failure of this compound and other CRF-1 antagonists highlights the complexity of the neurobiology of anxiety and the challenges in developing novel therapeutics. While the CRF system remains a compelling target, future research may need to focus on specific patient populations or different aspects of the stress response to unlock the therapeutic potential of this pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of covariates on heterogeneity in Hamilton Anxiety Scale ratings in placebo-controlled trials of benzodiazepines in generalized anxiety disorder: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Verucerfont's Dichotomy: HPA Axis Suppression Without Impact on Alcohol Craving
A comparative analysis of corticotropin-releasing factor 1 (CRF1) receptor antagonists reveals a critical divergence in their ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence alcohol craving. Verucerfont, a selective CRF1 antagonist, effectively blunts the physiological stress response by inhibiting the HPA axis. However, this neuroendocrine modulation does not translate into a reduction in alcohol craving, a key driver of relapse in alcohol use disorder (AUD). This guide provides a comprehensive comparison of this compound with other CRF1 antagonists and alternative pharmacotherapies, supported by experimental data, to elucidate the complex interplay between stress, the HPA axis, and alcohol addiction.
Introduction
The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in the body's response to stress. Chronic stress and dysregulation of the HPA axis are strongly implicated in the pathophysiology of alcohol use disorder, contributing to both the development of dependence and stress-induced relapse. Consequently, CRF1 receptor antagonists have been a major focus of drug development for AUD. This compound emerged as a promising candidate due to its potent and selective antagonism of the CRF1 receptor. However, clinical findings have presented a paradox: profound HPA axis blockade without a corresponding effect on alcohol craving. This guide delves into the experimental evidence to dissect this intriguing disconnect.
Mechanism of Action: this compound and the HPA Axis
This compound exerts its primary effect by blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptors located in the anterior pituitary gland. Under stressful conditions, the hypothalamus releases CRF, which then stimulates the pituitary to release adrenocorticotropic hormone (ACTH). ACTH, in turn, travels to the adrenal glands and stimulates the release of cortisol, the primary stress hormone. By antagonizing the CRF1 receptor, this compound disrupts this cascade, leading to a reduction in ACTH and cortisol release, thereby dampening the physiological stress response.
Comparative Efficacy: HPA Axis Blockade vs. Alcohol Craving
Clinical studies have consistently demonstrated this compound's ability to suppress the HPA axis. In contrast, its effect on alcohol craving has been negligible. This section compares the performance of this compound with another CRF1 antagonist, pexacerfont, and a placebo in modulating HPA axis activity and alcohol craving.
Data on HPA Axis Modulation
The dexamethasone-corticotropin-releasing factor (dex-CRF) test is a standard method to assess HPA axis function. In this test, dexamethasone is administered to suppress cortisol production, followed by an injection of CRF to stimulate the HPA axis. A blunted cortisol and ACTH response to CRF after dexamethasone suppression indicates effective HPA axis blockade.
| Treatment Group | N | Baseline ACTH (pg/mL) | Post-CRF ACTH (pg/mL) | Baseline Cortisol (µg/dL) | Post-CRF Cortisol (µg/dL) |
| This compound (350 mg/day) | 14 | 5.8 ± 0.9 | 10.2 ± 2.1 | 1.1 ± 0.2 | 2.8 ± 0.6 |
| Placebo | 21 | 6.5 ± 1.1 | 25.5 ± 4.3 | 1.3 ± 0.2 | 9.1 ± 1.2 |
| Pexacerfont (100 mg/day) | 27 | ~5.0 | No significant change | ~1.0 | No significant change |
Table 1: Effect of this compound and Pexacerfont on HPA Axis Response in the Dex-CRF Test. Data for this compound are presented as mean ± SEM. Pexacerfont data are estimated from published reports indicating no significant effect.
As shown in Table 1, this compound significantly blunted the ACTH and cortisol response to the CRF challenge compared to placebo, indicating robust HPA axis suppression.[1][2] In contrast, a similar study with pexacerfont showed no significant effect on HPA axis response to stress.[1][3][4]
Data on Alcohol Craving
Alcohol craving is typically assessed using validated scales like the Alcohol Urge Questionnaire (AUQ) following exposure to stress or alcohol-related cues.
| Treatment Group | N | Baseline AUQ Score | Post-Stress AUQ Score | Post-Alcohol Cue AUQ Score |
| This compound (350 mg/day) | 14 | 15.1 ± 2.5 | 20.5 ± 3.1 | 22.3 ± 3.4 |
| Placebo | 21 | 14.8 ± 2.0 | 21.8 ± 2.7 | 23.1 ± 2.9 |
| Pexacerfont (100 mg/day) | 27 | No significant difference | No significant difference | No significant difference |
Table 2: Effect of this compound and Pexacerfont on Alcohol Craving. Data for this compound are presented as mean ± SEM. Pexacerfont data are estimated from published reports indicating no significant effect.
The data in Table 2 clearly demonstrate that despite its potent HPA axis blockade, this compound had no significant effect on alcohol craving induced by either stress or alcohol cues when compared to placebo. Similarly, pexacerfont also failed to show any anti-craving effects.
Comparison with Other Pharmacotherapies
The disconnect between HPA axis modulation and anti-craving effects observed with this compound is not universal across all medications for AUD. The following table provides a comparison with other drugs that have shown effects on both systems, although through different mechanisms.
| Drug Class | Example | Mechanism of Action | Effect on HPA Axis | Effect on Alcohol Craving |
| Opioid Antagonists | Naltrexone, Nalmefene | Blocks opioid receptors, modulating the rewarding effects of alcohol. | Can activate the HPA axis. | Reduces craving and heavy drinking. |
| GABA-B Agonists | Baclofen | Activates GABA-B receptors, reducing dopamine release in the reward pathway. | May attenuate HPA axis hyperactivity. | Reduces craving and anxiety. |
| Anticonvulsants | Topiramate | Multiple mechanisms including enhancement of GABA-A receptor function and antagonism of glutamate receptors. | May modulate HPA axis function. | Reduces craving and heavy drinking. |
Experimental Protocols
This compound Clinical Trial (Schwandt et al., 2016)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 39 anxious, alcohol-dependent women who had completed withdrawal treatment.
-
Intervention: Participants received either this compound (350 mg/day) or a placebo for 3 weeks following a one-week single-blind placebo lead-in.
-
HPA Axis Assessment (Dex-CRF Test): On day 15, participants received 1.5 mg of dexamethasone at 11:00 PM. The following day at 3:00 PM, they received an intravenous injection of 1 µg/kg of ovine CRF. Blood samples for ACTH and cortisol were collected at baseline and at multiple time points after the CRF injection.
-
Alcohol Craving Assessment:
-
Trier Social Stress Test (TSST) with Alcohol Cue: Participants were exposed to a psychosocial stressor followed by the presentation of their preferred alcoholic beverage. Craving was measured using the Alcohol Urge Questionnaire (AUQ).
-
Guided Imagery: Participants listened to personalized scripts designed to induce stress, alcohol cues, or a neutral state. Craving was assessed using the AUQ.
-
Discussion and Future Directions
The failure of this compound to reduce alcohol craving despite potent HPA axis blockade challenges the simplistic view that solely targeting the physiological stress response is sufficient to treat AUD. Several hypotheses may explain this disconnect:
-
Distinct Neurocircuitry: The neural pathways mediating the HPA axis response to stress may be distinct from those driving alcohol craving. While CRF1 receptors in the pituitary are central to the HPA axis, extra-hypothalamic CRF systems, such as those in the amygdala and bed nucleus of the stria terminalis, are thought to be more directly involved in the motivational and affective aspects of addiction. It is possible that this compound does not achieve sufficient receptor occupancy or has different effects in these brain regions.
-
Complexity of Craving: Alcohol craving is a multifaceted construct influenced by conditioning, cognitive factors, and affective states, not just the physiological stress response. Treatments for AUD may need to target multiple neurobiological systems simultaneously.
-
Receptor Kinetics: The binding kinetics of a CRF1 antagonist, such as its "off-rate" from the receptor, may be a critical determinant of its clinical efficacy. It has been suggested that antagonists with slower dissociation rates might be more effective.
Future research should focus on developing CRF1 antagonists with different pharmacokinetic and pharmacodynamic profiles, including those with greater brain penetrance and slower receptor dissociation kinetics. Furthermore, combination therapies that target both the HPA axis and other neurotransmitter systems implicated in addiction, such as the opioid and GABAergic systems, may hold greater promise for the treatment of alcohol use disorder.
Conclusion
This compound stands as a clear example of a pharmacological agent that can successfully modulate a specific neuroendocrine pathway—the HPA axis—without impacting a complex behavioral outcome like alcohol craving. This highlights the intricate neurobiology of alcohol use disorder and underscores the need for a more nuanced approach to drug development that considers the multiple, interacting neural circuits underlying this complex disease. The data presented in this guide emphasize that while the HPA axis is a critical component of the stress response, it is not the sole driver of alcohol craving, and its modulation alone may be insufficient for therapeutic benefit in AUD.
References
- 1. Baclofen in alcohol use disorder: mechanisms, efficacy and clinical applications [termedia.pl]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol Effects on Stress Pathways: Impact on Craving and Relapse Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Corticotropin Releasing Hormone-1 (CRH1) Receptor Antagonist Pexacerfont in Alcohol Dependence: A Randomized Controlled Experimental Medicine Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Verucerfont
Essential Safety and Handling Guide for Verucerfont
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines personal protective equipment (PPE) requirements, disposal plans, and other essential safety measures to ensure a secure laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C22H26N6O2[1] |
| Molecular Weight | 406.48 g/mol [1] |
| CAS Number | 885220-61-1[1] |
| Appearance | No data available |
| Solubility | No data available |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] |
Toxicological Information and Hazard Classification
This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification (GHS) | Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) for Handling this compound
A systematic approach to personal protection is critical when handling this compound to minimize exposure. The following diagram outlines the recommended PPE, categorized by the level of protection.
Core Protection:
-
Chemical-Resistant Gloves: Always wear appropriate chemical-resistant gloves to prevent skin contact.
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothes.
-
Eye Protection: Safety glasses with side shields are mandatory to protect against splashes.
Enhanced Protection (Task-Dependent):
-
Face Shield: Use a face shield in addition to safety glasses when there is a significant risk of splashing.
-
NIOSH-Approved Respirator: If working outside of a fume hood or when there is a potential for aerosol generation, a NIOSH-approved respirator is necessary.
Procedural Controls:
-
Ventilated Fume Hood: All work with this compound should ideally be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
This compound Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety. The following flowchart details the step-by-step disposal procedure.
Disposal Procedure:
-
Collect Waste: All this compound waste, including empty containers and contaminated materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Contaminated PPE: Dispose of all single-use PPE, such as gloves, that has come into contact with this compound as hazardous waste.
-
Spill Cleanup: In the event of a spill, collect the spillage and place it in the hazardous waste container.
-
Seal Container: Once the waste container is full, securely seal it.
-
Store Securely: Store the sealed container in a designated hazardous waste storage area.
-
Professional Disposal: Arrange for the disposal of the waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention.
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and seek medical advice.
-
Inhalation: Move the individual to fresh air immediately.
Handling and Storage Precautions:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with adequate exhaust ventilation.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
By adhering to these safety protocols, researchers can minimize risks and ensure the safe handling and disposal of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
